NSC 42834
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETYDCSRABYHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285798 | |
| Record name | JAK2 Inhibitor V, Z3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-52-9 | |
| Record name | JAK2 Inhibitor V, Z3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of NSC 42834 (Z3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834, also known as Z3, is a novel small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling. Dysregulation of the JAK2 signaling pathway, often due to activating mutations such as V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of both wild-type (WT) and mutant forms of JAK2. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of JAK2 Autophosphorylation
The primary mechanism of action of this compound is the direct inhibition of JAK2's enzymatic activity. Specifically, it targets the autophosphorylation of JAK2, a critical step for its activation and the subsequent downstream signaling cascade. By binding to a pocket adjacent to the ATP-binding site of the JAK2 kinase domain, this compound effectively blocks the transfer of phosphate groups, thereby preventing the activation of JAK2.[1][2]
Quantitative Analysis of JAK2 Inhibition
The inhibitory potency of this compound against both wild-type and the constitutively active V617F mutant of JAK2 has been quantified through in vitro kinase assays.
| Target | Assay Type | IC50 (μM) |
| JAK2 (Wild-Type) | In vitro autophosphorylation | 10 - 30 |
| JAK2 (V617F Mutant) | In vitro autophosphorylation | 10 - 30 |
Table 1: Inhibitory activity of this compound against JAK2 autophosphorylation.[1][3]
Downstream Signaling Effects: Suppression of the JAK2/STAT3 Pathway
The inhibition of JAK2 autophosphorylation by this compound leads to a cascade of downstream effects, most notably the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Activated JAK2 normally phosphorylates STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation, differentiation, and survival.
This compound effectively reduces the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in a dose-dependent manner in cell lines expressing the JAK2-V617F mutation, such as the human erythroleukemia cell line HEL 92.1.7.[1][4]
Visualization of the JAK2/STAT3 Signaling Pathway and this compound Inhibition
Caption: The JAK2/STAT3 signaling pathway is initiated by cytokine binding, leading to JAK2 autophosphorylation and subsequent STAT3 activation. This compound inhibits JAK2 autophosphorylation.
Cellular Effects: Inhibition of Proliferation and Induction of Cell Cycle Arrest
The suppression of the JAK2/STAT3 pathway by this compound translates into significant cellular effects, primarily the inhibition of proliferation and the induction of cell cycle arrest in cells dependent on JAK2 signaling.
Anti-proliferative Activity
This compound has been shown to significantly inhibit the proliferation of the JAK2-V617F-expressing human erythroleukemia cell line, HEL 92.1.7.[1][4] Furthermore, it inhibits the growth of hematopoietic progenitor cells isolated from patients with essential thrombocythemia (harboring the JAK2-V617F mutation) and polycythemia vera.[1]
| Cell Line / Primary Cells | Genetic Background | Effect of this compound |
| HEL 92.1.7 | JAK2-V617F homozygous | Significant inhibition of proliferation |
| Essential Thrombocythemia Progenitor Cells | JAK2-V617F | Inhibition of growth |
| Polycythemia Vera Progenitor Cells | JAK2-F537I | Inhibition of growth |
Table 2: Anti-proliferative effects of this compound on various cell types.[1]
Cell Cycle Arrest
The reduction in cell proliferation mediated by this compound is correlated with a marked cell cycle arrest.[1] Treatment of HEL 92.1.7 cells with this compound leads to an accumulation of cells in a specific phase of the cell cycle, preventing them from progressing to mitosis.
Visualization of Experimental Workflow for Cellular Effects
Caption: Experimental workflow for evaluating the cellular effects of this compound on JAK2-dependent cell lines.
Selectivity Profile
An important aspect of a targeted inhibitor is its selectivity. This compound has been shown to selectively inhibit JAK2 kinase function with no significant effect on other related kinases such as Tyk2 and c-Src at concentrations that inhibit JAK2.[1] This selectivity is crucial for minimizing off-target effects and potential toxicity.
Experimental Protocols
In Vitro JAK2 Autophosphorylation Assay
Objective: To determine the IC50 of this compound for the inhibition of JAK2 autophosphorylation.
Methodology:
-
Recombinant wild-type or V617F mutant JAK2 kinase is incubated in a kinase reaction buffer containing ATP and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the level of phosphorylated JAK2 is determined, typically by ELISA or Western blot using an antibody specific for phosphorylated JAK2.
-
The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of JAK2-dependent cells.
Methodology:
-
HEL 92.1.7 cells are seeded in 96-well plates.[5]
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a 48-72 hour incubation period, MTT reagent is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of JAK2 and STAT3.
Methodology:
-
HEL 92.1.7 cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p-JAK2, total JAK2, p-STAT3, and total STAT3.[6][7][8][9]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of HEL 92.1.7 cells.
Methodology:
-
HEL 92.1.7 cells are treated with this compound or a vehicle control for 24-48 hours.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
This compound (Z3) is a potent and selective inhibitor of JAK2 tyrosine kinase. Its mechanism of action is centered on the inhibition of JAK2 autophosphorylation, which leads to the suppression of the downstream JAK2/STAT3 signaling pathway. This, in turn, results in the inhibition of proliferation and the induction of cell cycle arrest in cancer cells that are dependent on hyperactive JAK2 signaling. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HEL 92.1.7 Cells [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to NSC 42834: A JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental considerations for NSC 42834, a known inhibitor of Janus kinase 2 (JAK2). The information is intended to support researchers and professionals in the fields of drug discovery and development.
Chemical Identity and Structure
This compound, also identified as JAK2 Inhibitor V and Z3, is a small molecule inhibitor. Its chemical identity is well-established through various analytical methods.
Chemical Structure:
The chemical structure of this compound is 2-methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one.
Molecular Formula: C₂₃H₂₄N₂O[1][2]
SMILES String: CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3[3]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 195371-52-9[1][2] |
| Molecular Weight | 344.45 g/mol [1][2] |
| Synonyms | JAK2 Inhibitor V, Z3[3] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below. It is important to note that some of these values are predicted and may vary from experimentally determined results.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 520.4 ± 50.0 °C | Predicted |
| Density | 1.106 ± 0.06 g/cm³ | Predicted |
| pKa | 5.90 ± 0.12 | Predicted |
| logP | Not available | |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |
Biological Activity and Mechanism of Action
This compound is recognized as an inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in cytokine and growth factor signaling.
Inhibition of JAK2
This compound inhibits the autophosphorylation of both wild-type JAK2 and its V617F mutant form, which is commonly associated with myeloproliferative neoplasms. The half-maximal inhibitory concentration (IC₅₀) for both forms is in the range of 10-30 µM.[5] This inhibition leads to the downregulation of the JAK-STAT signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and immune response. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
JAK-STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below is a representative protocol for a cell-based JAK2 inhibition assay.
Cell-Based JAK2 Autophosphorylation Assay
This protocol is adapted from general procedures for assessing JAK2 inhibitor activity in a cellular context.
Objective: To determine the IC₅₀ of this compound for the inhibition of JAK2 autophosphorylation in a human cell line expressing either wild-type or mutant JAK2.
Materials:
-
Human erythroleukemia (HEL) cell line (expresses JAK2 V617F) or other suitable cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and buffers.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
Experimental Workflow:
Caption: Workflow for a cell-based JAK2 autophosphorylation assay.
Procedure:
-
Cell Culture: Seed HEL cells at a density of 1 x 10⁶ cells/well in 6-well plates and culture overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or DMSO as a vehicle control. Incubate for 2-4 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Detection: Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Strip the membrane and re-probe with an antibody against total JAK2 for normalization. Quantify the band intensities using image analysis software. Calculate the ratio of phospho-JAK2 to total JAK2 for each treatment. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.
Disclaimer: This document is intended for informational purposes for research and development professionals. This compound is for research use only and not for human or veterinary use. The information provided here is a compilation from publicly available sources and should not be considered as a substitute for a comprehensive safety assessment.
References
In-Depth Technical Guide: NSC 42834 (CAS Number: 195371-52-9)
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834, also known as Z3 or JAK2 Inhibitor V, is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors. Aberrant JAK2 activity has been implicated in various myeloproliferative neoplasms and other malignancies, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of JAK2. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 195371-52-9 |
| Synonyms | Z3, JAK2 Inhibitor V |
| Molecular Formula | C23H24N2O |
| Molecular Weight | 344.45 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the autophosphorylation of both wild-type (WT) and mutant forms of JAK2, most notably the V617F mutation commonly found in myeloproliferative neoplasms.[1] The JAK-STAT signaling pathway is a critical cellular communication route involved in immunity, cell growth, and differentiation. Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.
By inhibiting JAK2, this compound effectively blocks the downstream phosphorylation of STAT3, a key mediator of cell proliferation and survival.[2] This disruption of the JAK2-STAT3 signaling cascade leads to cell cycle arrest and a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and V617F mutant JAK2. The compound has also been shown to effectively inhibit the proliferation of cell lines expressing the JAK2-V617F mutation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| JAK2 (Wild-Type) | ~15 | [1] |
| JAK2 (V617F Mutant) | ~28 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Reference |
| HEL 92.1.7 (JAK2-V617F) | Proliferation | Significant inhibition | [2] |
| HEL 92.1.7 (JAK2-V617F) | Cell Cycle | Marked cell cycle arrest | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro JAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the autophosphorylation of JAK2.
Materials:
-
Recombinant human JAK2 (WT or V617F)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Anti-phospho-JAK2 antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplates
Protocol:
-
Add 10 µL of various concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of recombinant JAK2 enzyme to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat a separate high-binding 96-well plate with a capture antibody for JAK2.
-
Transfer the reaction mixture to the coated plate and incubate to allow for JAK2 binding.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-JAK2 antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Culture
The human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2-V617F mutation, is a suitable model for cellular assays.
Culture Conditions:
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Temperature: 37°C
-
Atmosphere: 5% CO2
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of HEL 92.1.7 cells.
Materials:
-
HEL 92.1.7 cells
-
This compound
-
96-well cell culture plates
-
MTS reagent
Protocol:
-
Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to assess the phosphorylation status of JAK2 and STAT3 in cells treated with this compound.
Materials:
-
HEL 92.1.7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat HEL 92.1.7 cells with this compound or DMSO for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
HEL 92.1.7 cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat HEL 92.1.7 cells with this compound or DMSO for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like this compound.
Conclusion
This compound is a valuable research tool for studying the JAK2 signaling pathway and its role in disease. Its ability to selectively inhibit JAK2 and its downstream effects on cell proliferation and survival make it a compound of interest for further investigation in the context of myeloproliferative neoplasms and other cancers driven by aberrant JAK2 activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
An In-Depth Technical Guide to NSC 42834 (Z3): A Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834, also known as Z3 and JAK2 Inhibitor V, is a small molecule compound identified as a potent and selective inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of oncology, hematology, and drug discovery in their exploration of JAK2 inhibition.
The JAK-STAT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2 such as the V617F mutation, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound has emerged as a valuable tool for studying the pathological roles of JAK2 and as a potential lead compound for the development of targeted therapies.
Core Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and mutant forms of JAK2. The following tables summarize the key quantitative data gathered from in vitro studies.
| Target | IC50 Value (µM) | Assay System | Reference |
| JAK2 (Wild-Type) | ~15 | Transfected COS-7 cells | [1] |
| JAK2 (V617F mutant) | ~28 | Transfected COS-7 cells | [1] |
| Parameter | Observation | Cell Line | Reference |
| Cell Proliferation | Significant inhibition | HEL 92.1.7 (homozygous for JAK2-V617F) | [2] |
| JAK2 Phosphorylation | Reduced | HEL 92.1.7 | [2] |
| STAT3 Phosphorylation | Reduced | HEL 92.1.7 | [2] |
| Cell Cycle | Arrest | HEL 92.1.7 | [2] |
| Selectivity | No significant inhibition of Tyk2 and c-Src | COS-7 cells and in vitro kinase assays | [2] |
Signaling Pathway
The primary target of this compound is JAK2, a key kinase in the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which in turn affects cell proliferation and survival. This compound exerts its effect by inhibiting the autophosphorylation of JAK2.
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
COS-7: African green monkey kidney fibroblast-like cells.
-
HEL 92.1.7: Human erythroleukemia cell line, homozygous for the JAK2-V617F mutation.[2]
Culture Medium:
-
COS-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEL 92.1.7: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]
Culture Conditions:
-
Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Media should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency.
JAK2 Autophosphorylation Assay in Transfected COS-7 Cells
This assay is designed to assess the inhibitory effect of this compound on the autophosphorylation of both wild-type and mutant JAK2.
Materials:
-
COS-7 cells
-
Expression vectors for JAK2-WT and JAK2-V617F
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-JAK2, anti-phospho-JAK2 (Tyr1007/1008)
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE and Western blot reagents
Procedure:
-
Seed COS-7 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with either JAK2-WT or JAK2-V617F expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 16 hours). A DMSO control should be included.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
For immunoprecipitation, incubate an equal amount of protein from each sample with an anti-JAK2 antibody, followed by the addition of protein A/G agarose beads.
-
Wash the immunoprecipitates and resuspend in sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-JAK2 (Tyr1007/1008) antibody, followed by a secondary antibody.
-
Strip the membrane and re-probe with an anti-JAK2 antibody to determine total JAK2 levels.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
Cell Viability Assay (MTT Assay) in HEL 92.1.7 Cells
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HEL 92.1.7 cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) for 48-72 hours. Include a DMSO control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot Analysis of Phospho-JAK2 and Phospho-STAT3 in HEL 92.1.7 Cells
This protocol is for determining the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3 in a cell line with constitutively active JAK2.
Materials:
-
HEL 92.1.7 cells
-
This compound (dissolved in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Seed HEL 92.1.7 cells and grow to a suitable density.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-JAK2, p-STAT3, total JAK2, total STAT3, and the loading control.
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify the bands. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
Experimental Workflows
Inhibitor Screening and Validation Workflow
Caption: Workflow for the discovery and validation of this compound.
Cell-Based Assay Workflow for Characterizing this compound
Caption: Workflow for cell-based characterization of this compound.
Conclusion
This compound (Z3) is a specific inhibitor of JAK2 that has demonstrated efficacy in cellular models driven by both wild-type and mutant forms of the kinase. Its ability to reduce JAK2 and STAT3 phosphorylation, inhibit cell proliferation, and induce cell cycle arrest makes it an invaluable research tool. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of JAK2 inhibition and to aid in the development of novel treatments for myeloproliferative neoplasms and other diseases associated with aberrant JAK2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Tyrosine Kinase-Driven Networks of Novel Long Non-coding RNAs and Their Molecular Targets in Myeloproliferative Neoplasms [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
Unveiling the Biological Activity of NSC 42834: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834, also known as JAK2 Inhibitor V and Z3, has been identified as a specific small-molecule inhibitor of Janus kinase 2 (JAK2). This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, effects on cellular signaling, and its potential as a therapeutic agent. The information presented is collated from foundational research to serve as a detailed resource for professionals in the field of drug discovery and development.
Core Mechanism of Action: Inhibition of JAK2 Autophosphorylation
This compound exerts its biological activity primarily through the inhibition of the autophosphorylation of both wild-type (WT) JAK2 and its constitutively active mutant form, V617F.[1][2][3][4][5] The JAK2 V617F mutation is a key driver in many myeloproliferative neoplasms (MPNs), making its inhibition a critical therapeutic strategy.
Quantitative Inhibition Data
The inhibitory potency of this compound against JAK2 autophosphorylation has been determined through in vitro kinase assays.
| Target | IC50 (µM) | Cell Line | Reference |
| JAK2 (Wild-Type) | 10-30 | Transfected BSC-40 cells | |
| JAK2 (V617F Mutant) | 10-30 | Transfected BSC-40 cells |
Impact on Cellular Signaling and Proliferation
The inhibition of JAK2 by this compound leads to downstream effects on cellular signaling pathways that are critical for cell growth and proliferation. Specifically, this compound has been shown to reduce the tyrosine phosphorylation of STAT3, a key downstream effector of JAK2.[1] This disruption of the JAK2-STAT3 signaling axis culminates in cell cycle arrest and a significant inhibition of proliferation in cell lines expressing the JAK2-V617F mutation.[1]
Signaling Pathway Diagram
Caption: JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity. Studies have demonstrated that this compound is selective for JAK2, with no significant inhibitory activity observed against other tyrosine kinases such as Tyk2 and c-Src at concentrations where JAK2 is effectively inhibited.[1][4][6]
Effects on Hematopoietic Progenitor Cells
Importantly, the biological activity of this compound extends to primary patient-derived cells. The compound has been shown to inhibit the growth of hematopoietic progenitor cells isolated from patients with essential thrombocythemia harboring the JAK2-V617F mutation and from a polycythemia vera patient with a JAK2-F537I mutation.[1] This indicates its potential therapeutic relevance in treating myeloproliferative disorders.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the biological activity of this compound, based on the foundational research.
In Vitro JAK2 Autophosphorylation Assay
This assay is designed to quantify the direct inhibitory effect of this compound on JAK2 kinase activity.
Workflow Diagram:
Caption: Workflow for the in vitro JAK2 autophosphorylation assay.
Methodology:
-
Cell Culture and Transfection: BSC-40 cells are cultured and transfected with plasmids encoding either wild-type JAK2 or the V617F mutant.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated JAK2 and total JAK2.
-
Densitometry: The intensity of the bands corresponding to phosphorylated JAK2 is quantified and normalized to total JAK2 levels to determine the extent of inhibition.
Cell Proliferation Assay
This assay assesses the impact of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Human erythroleukemia cells (HEL 92.1.7), which endogenously express the JAK2-V617F mutation, are seeded in microplates.
-
Compound Incubation: Cells are incubated with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or WST-1 assay, which quantifies metabolic activity as a proxy for cell number.
-
Data Analysis: The results are used to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
Conclusion
This compound is a selective inhibitor of JAK2 autophosphorylation, demonstrating activity against both wild-type and the clinically relevant V617F mutant. Its ability to disrupt the JAK2-STAT3 signaling pathway, leading to cell cycle arrest and inhibition of proliferation in malignant cells, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for JAK2-driven diseases. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | JAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Validation Studies of NSC 42834
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for NSC 42834, a small molecule inhibitor of Janus kinase 2 (JAK2). The document details the quantitative data from key experiments, the methodologies employed, and visual representations of the signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound, also known as JAK2 Inhibitor V or Z3, has been identified as a selective inhibitor of JAK2 tyrosine kinase. It effectively inhibits the autophosphorylation of both wild-type (WT) JAK2 and its constitutively active mutant form, JAK2-V617F, which is frequently implicated in myeloproliferative neoplasms.[1][2] The inhibitory activity of this compound has been demonstrated to be dose-dependent, with IC50 values for autophosphorylation ranging between 10 and 30 μM.[3]
The primary mechanism of action of this compound is the suppression of the JAK2/STAT3 signaling pathway. By inhibiting JAK2 phosphorylation, it consequently blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the target validation studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Enzyme | This compound Concentration (μM) | Inhibition of Autophosphorylation | Reference |
| JAK2-WT | 10 - 30 | IC50 | [3] |
| JAK2-V617F | 10 - 30 | IC50 | [3] |
| Tyk2 | Not specified | No effect | [1][2] |
| c-Src | Not specified | No effect | [1][2] |
Table 2: Cellular Activity in HEL 92.1.7 Cells (JAK2-V617F positive)
| Parameter | This compound Concentration (μM) | Time Point | Observed Effect | Reference |
| Cell Proliferation | 25 | 48 hours | Significant inhibition | [1][2] |
| JAK2 Phosphorylation | 25 | 48 hours | Dramatic reduction | [2] |
| STAT3 Phosphorylation | 25 | 48 hours | Reduced levels | [1][2] |
| Cell Cycle | 25 | 48 hours | G1 phase arrest, decrease in S phase | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the target validation of this compound.
In Vitro JAK2 Autophosphorylation Assay
-
Objective: To determine the inhibitory effect of this compound on the autophosphorylation of wild-type and V617F mutant JAK2.
-
Cell Lines: Murine pro-B Ba/F3 cells engineered to express either human JAK2-WT or JAK2-V617F.
-
Protocol:
-
Cells were cultured and expanded under standard conditions.
-
Prior to the experiment, cells were starved of growth factors to reduce basal kinase activity.
-
Cells were then treated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified incubation period.
-
Following treatment, cells were lysed to extract total protein.
-
For JAK2-WT expressing cells, JAK2 was immunoprecipitated using a specific polyclonal antibody.
-
The immunoprecipitated samples (for JAK2-WT) or total cell lysates (for JAK2-V617F) were resolved by SDS-PAGE.
-
Western blotting was performed using a phospho-specific antibody against the activation loop of JAK2 (pY1007/pY1008) to detect the level of autophosphorylation.
-
The membranes were subsequently stripped and re-probed with an anti-JAK2 antibody to confirm equal protein loading.
-
The intensity of the phosphorylated JAK2 bands was quantified and normalized to the total JAK2 levels to determine the dose-dependent inhibition and calculate the IC50 value.[2]
-
Cellular Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cells expressing the JAK2-V617F mutation.
-
Cell Line: Human erythroleukemia cell line HEL 92.1.7, which is homozygous for the JAK2-V617F mutation.
-
Protocol:
-
HEL 92.1.7 cells were seeded in multi-well plates at a defined density.
-
Cells were treated with a final concentration of 25 μM this compound or DMSO.
-
Cell proliferation was measured at various time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting using a hemocytometer and trypan blue exclusion to assess viability.
-
The percentage of viable cells in the treated group was calculated relative to the DMSO-treated control group.[2]
-
Western Blot Analysis of JAK2 and STAT3 Phosphorylation in Cells
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of JAK2 and its downstream target STAT3 in a cellular context.
-
Cell Line: HEL 92.1.7.
-
Protocol:
-
HEL 92.1.7 cells were treated with 25 μM this compound or DMSO for various time points.
-
Total protein was extracted from the cells using a suitable lysis buffer.
-
For total JAK2 phosphorylation, JAK2 was immunoprecipitated using an anti-JAK2 antibody.
-
The immunoprecipitated samples and total cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using the following primary antibodies: anti-phosphotyrosine to detect total tyrosine phosphorylated JAK2, and a phospho-specific STAT3 antibody.
-
Membranes were then stripped and re-probed with antibodies against total JAK2 and total STAT3 to ensure equal protein loading.
-
The band intensities were quantified to determine the change in phosphorylation levels upon treatment with this compound.[2]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its validation.
References
- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
NSC 42834: A Technical Guide for Cancer Research
An In-Depth Overview of a Selective JAK2 Inhibitor for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 42834, also known as Z3, is a small molecule inhibitor that demonstrates selective activity against Janus kinase 2 (JAK2), a key enzyme in the signaling pathways that regulate cell growth and proliferation. Research has identified this compound as an inhibitor of both the wild-type (WT) and the V617F mutant forms of JAK2, the latter being a prevalent driver mutation in myeloproliferative neoplasms (MPNs). By inhibiting JAK2 autophosphorylation, this compound effectively downregulates the JAK/STAT signaling cascade, leading to reduced phosphorylation of STAT3, cell cycle arrest, and a subsequent decrease in the proliferation of cancer cells dependent on this pathway. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols, and a visual representation of its mechanism of action.
Core Mechanism of Action
This compound functions as a selective inhibitor of JAK2 tyrosine kinase.[1][2] It targets the autophosphorylation of both wild-type JAK2 and its constitutively active V617F mutant form.[1][2] This inhibition of JAK2 activity leads to a downstream reduction in the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The diminished activation of STAT3, a critical transcription factor for genes involved in cell proliferation and survival, results in cell cycle arrest and the suppression of pathologic cell growth.[1] Studies have shown that this compound is selective for JAK2, with no significant inhibitory effects on Tyk2 or c-Src kinases.[1][2]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative effects in preclinical studies, particularly in cell lines harboring the JAK2-V617F mutation.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Key Findings | IC50 | Reference |
| JAK2 Autophosphorylation | - | Inhibition of wild-type JAK2 | ~15 µM | [3] |
| JAK2 Autophosphorylation | - | Inhibition of JAK2-V617F mutant | ~28 µM | [3] |
| Cell Proliferation | HEL 92.1.7 (human erythroleukemia, homozygous for JAK2-V617F) | Dose-dependent inhibition of cell proliferation. | Not explicitly stated, but significant effects observed at 10-30 µM. | [1] |
| Cell Cycle Analysis | HEL 92.1.7 | Induction of cell cycle arrest in G1 phase. | - | [1] |
| Colony Formation | Hematopoietic progenitor cells from an essential thrombocythemia patient (JAK2-V617F positive) | Inhibition of hematopoietic colony growth. | - | [1] |
| Colony Formation | Hematopoietic progenitor cells from a polycythemia vera patient (JAK2-F537I positive) | Inhibition of hematopoietic colony growth. | - | [1] |
Quantitative Analysis of Cell Cycle Distribution
Treatment of HEL 92.1.7 cells with this compound resulted in a marked arrest in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase.
Table 2: Effect of this compound on Cell Cycle Distribution of HEL 92.1.7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | 45% | 40% | 15% | [1] |
| This compound (30 µM) | 65% | 20% | 15% | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research characterizing this compound (Z3).[1]
Cell Culture
-
Cell Line: HEL 92.1.7 (ATCC TIB-180), a human erythroleukemia cell line homozygous for the JAK2-V617F mutation.[4]
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Phosphorylation
This protocol is for detecting the phosphorylation status of JAK2 and STAT3.
-
Cell Treatment: Plate HEL 92.1.7 cells and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat HEL 92.1.7 cells with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL).
-
Propidium Iodide Staining: Add propidium iodide (PI) solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Future Directions and Conclusion
The preclinical data for this compound strongly suggest its potential as a targeted therapeutic agent for cancers driven by aberrant JAK2 signaling, particularly myeloproliferative neoplasms with the JAK2-V617F mutation. Its selectivity for JAK2 over other kinases is a promising characteristic for minimizing off-target effects.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in animal models of myeloproliferative neoplasms needs to be established.[5][6][7][8][9]
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship in vivo, is crucial for clinical translation.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies.
-
Resistance Mechanisms: Identifying potential mechanisms of resistance to this compound will be important for long-term therapeutic success.
References
- 1. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEL 92.1.7 Cells [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. Limited efficacy of BMS-911543 in a murine model of Janus kinase 2 V617F myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo ablation of NF-κB cascade effectors alleviates disease burden in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC 42834 in the JAK/STAT Signal Transduction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 42834, also known as JAK2 Inhibitor V or Z3, is a small molecule inhibitor that selectively targets the Janus kinase 2 (JAK2) protein. This technical guide provides a comprehensive overview of the role of this compound in modulating the JAK/STAT signal transduction pathway, a critical signaling cascade involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly myeloproliferative neoplasms and other cancers. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and the JAK/STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of signal transduction for a wide array of cytokines and growth factors. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for these extracellular signals, translating them into changes in gene expression.
The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene transcription.
This compound has been identified as a specific inhibitor of JAK2, targeting its autophosphorylation. This inhibitory action effectively blocks the downstream signaling cascade, making this compound a valuable tool for studying the physiological and pathological roles of the JAK2/STAT pathway and a potential lead compound for therapeutic development.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain. By binding to the ATP-binding pocket of JAK2, it prevents the transfer of a phosphate group from ATP to tyrosine residues on JAK2 itself (autophosphorylation) and on its downstream substrates, including the cytokine receptors and STAT proteins. This inhibition of JAK2 autophosphorylation is a critical step in halting the propagation of the signal.
The inhibitory effect of this compound has been demonstrated against both the wild-type (WT) JAK2 and its constitutively active mutant form, V617F, which is frequently found in myeloproliferative neoplasms. The inhibition of JAK2 leads to a reduction in the phosphorylation of downstream signaling molecules, most notably STAT3, which in turn suppresses the transcription of target genes involved in cell proliferation and survival.
Quantitative Data
The inhibitory potency of this compound against JAK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Target | IC50 (µM) |
| JAK2 (Wild-Type) | 10 - 30 |
| JAK2 (V617F Mutant) | 10 - 30 |
Table 1: Inhibitory concentration (IC50) of this compound against wild-type and V617F mutant JAK2.
Cellular Effects of this compound
The inhibition of the JAK2/STAT pathway by this compound translates into several observable cellular effects:
-
Reduced Cell Proliferation: this compound has been shown to inhibit the proliferation of cancer cell lines that are dependent on JAK2 signaling.
-
Decreased STAT3 Phosphorylation: Treatment with this compound leads to a dose-dependent reduction in the levels of phosphorylated STAT3 (p-STAT3), a key downstream effector of JAK2.
-
Cell Cycle Arrest: By inhibiting the signaling pathways that drive cell cycle progression, this compound can induce cell cycle arrest, often at the G1/S transition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in signal transduction pathways.
In Vitro JAK2 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.
Materials:
-
Recombinant human JAK2 (wild-type or V617F mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (in a suitable solvent like DMSO)
-
Detection reagents (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or a fluorescence-based detection system)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In each well of the assay plate, add the recombinant JAK2 enzyme.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated JAK2 and STAT3
This method is used to assess the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3 in whole cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active JAK2 signaling)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (e.g., WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells at a known density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Methodological & Application
Application Notes and Protocols for NSC 42834: An In Vitro Inhibitor of JAK2 Kinase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NSC 42834 (also known as JAK2 Inhibitor V or Z3) is a small molecule inhibitor targeting the Janus kinase 2 (JAK2) protein.[1][2] It has been identified as an inhibitor of the autophosphorylation of both wild-type JAK2 and its constitutively active mutant form, JAK2-V617F, which is frequently associated with myeloproliferative neoplasms.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on JAK2 signaling and cell proliferation.
Mechanism of Action
This compound functions as a specific inhibitor of JAK2 tyrosine kinase.[3] The JAK/STAT signaling pathway is crucial for various cellular processes, including proliferation and differentiation.[4][5] Cytokines binding to their receptors activate JAK2, which then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4][6][7] Activated STATs dimerize, translocate to the nucleus, and regulate gene expression. In certain hematologic malignancies, mutations like JAK2-V617F lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5] this compound inhibits the initial autophosphorylation of JAK2, thereby blocking the downstream signaling cascade.[1][3]
Data Presentation
Table 1: this compound Compound Details
| Parameter | Value |
| Alternate Names | JAK2 Inhibitor V, Z3 |
| Molecular Formula | C₂₃H₂₄N₂O |
| Molecular Weight | 344.46 g/mol |
| CAS Number | 195371-52-9 |
| Solubility | Soluble in DMSO or Ethanol |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Target | IC₅₀ | Reference |
| JAK2 Autophosphorylation | - | JAK2 (Wild-Type & V617F) | 10-30 µM | [1] |
| Cell Proliferation | HEL 92.1.7 | JAK2-V617F expressing cells | Significant inhibition | [1][3] |
Mandatory Visualizations
Figure 1. Simplified signaling pathway of JAK2/STAT3 and the inhibitory action of this compound.
Figure 2. General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Protocol 1: Cell Culture and Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of the JAK2-V617F-positive human erythroleukemia cell line, HEL 92.1.7.
Materials:
-
HEL 92.1.7 cell line (ATCC® TIB-180™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HEL 92.1.7 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value for cell proliferation.
Protocol 2: Western Blot Analysis of JAK2 and STAT3 Phosphorylation
This protocol details the procedure to evaluate the inhibitory effect of this compound on the phosphorylation of JAK2 and its downstream target STAT3 in HEL 92.1.7 cells.
Materials:
-
Cultured and treated HEL 92.1.7 cells (from a 6-well plate format)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat HEL 92.1.7 cells (seeded in 6-well plates) with various concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Researchers should consult relevant literature and safety data sheets before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK2 Inhibitor V - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 5. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2/STAT3 signaling pathway activation mediates tumor angiogenesis by upregulation of VEGF and bFGF in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 42834 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834 is a small molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway, often due to activating mutations such as V617F, is a key driver in myeloproliferative neoplasms (MPNs). This compound has been shown to inhibit the autophosphorylation of both wild-type and V617F mutant forms of JAK2. This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its ability to inhibit JAK2 signaling and reduce the viability of cancer cells dependent on this pathway.
The primary assay described herein utilizes the human erythroleukemia (HEL) 92.1.7 cell line, which harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent growth. The protocols detail methods to assess target engagement by measuring the phosphorylation of the downstream effector STAT3, and to evaluate the functional consequence of JAK2 inhibition on cell viability.
Data Presentation
The inhibitory activity of this compound on JAK2 and its effect on cell viability can be quantified and summarized for comparative analysis.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| This compound | JAK2 (WT) | Kinase Assay | - | 10 - 30 |
| This compound | JAK2 (V617F) | Kinase Assay | - | 10 - 30 |
| This compound | JAK2 (V617F) | Cell Viability | HEL 92.1.7 | To be determined |
| Ruxolitinib | JAK2 (V617F) | Cell Viability | HEL | 0.325[1] |
| Ruxolitinib | JAK1/JAK2 | Cell Proliferation | Ba/F3-EpoR-JAK2V617F | ~0.130 |
Signaling Pathway
The JAK/STAT signaling pathway is a principal route for a multitude of cytokine and growth factor receptors. Upon ligand binding, receptor dimerization occurs, bringing associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, which governs processes such as cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting the kinase activity of JAK2, thereby blocking the downstream phosphorylation of STATs and mitigating the pro-proliferative signals.
Experimental Workflow
The overall workflow for assessing the cell-based activity of this compound involves cell culture, compound treatment, and subsequent measurement of target engagement and a functional cellular outcome.
References
Application Notes and Protocols for NSC 42834 in HEL Cells: A Literature-Based Review
Therefore, this document will provide a generalized framework and hypothetical protocols based on standard methodologies used for testing novel compounds in leukemia cell lines. This information is intended for experienced researchers and should be adapted and optimized based on preliminary experimental findings.
Hypothetical Mechanism of Action and Targeted Signaling Pathway
Given that HEL cells are characterized by the constitutive activation of the JAK-STAT signaling pathway, a plausible hypothesis is that a novel anti-leukemic agent like NSC 42834 may exert its effects by targeting key components of this pathway. The JAK-STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many hematological malignancies.[1][2]
A proposed mechanism of action for this compound could involve the inhibition of Janus kinases (JAKs) or Signal Transducers and Activators of Transcription (STATs), leading to the downregulation of downstream target genes responsible for cell survival and proliferation.
Hypothetical Signaling Pathway Targeted by this compound in HEL Cells
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound in HEL cells.
Experimental Protocols
The following are detailed, yet generalized, protocols for assessing the efficacy of a novel compound like this compound in HEL cells.
Cell Culture and Maintenance
Protocol:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a density of 2 x 10⁵ to 1 x 10⁶ cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed HEL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed HEL cells in a 6-well plate at a density of 5 x 10⁵ cells/well and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, which can elucidate the effect of this compound on the JAK-STAT pathway.
Protocol:
-
Treat HEL cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation (Hypothetical Data)
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: IC₅₀ Values of this compound on HEL Cells
| Time Point | IC₅₀ (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Apoptosis of HEL Cells Induced by this compound (48 hours)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 5 | 60.3 ± 4.1 | 15.7 ± 1.9 | 20.1 ± 2.5 | 3.9 ± 1.1 |
| 10 | 35.8 ± 3.5 | 25.2 ± 2.8 | 32.5 ± 3.1 | 6.5 ± 1.5 |
| 20 | 10.2 ± 1.9 | 30.1 ± 3.2 | 45.3 ± 4.0 | 14.4 ± 2.1 |
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the anti-leukemic activity of this compound.
Disclaimer: The information provided above is for research purposes only and is based on generalized protocols. Specific experimental conditions for this compound and HEL cells would require empirical determination. Researchers should adhere to all applicable laboratory safety guidelines.
References
Application Notes and Protocols for NSC 42834 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 42834, also known as JAK2 Inhibitor V or Z3, is a small molecule inhibitor of Janus kinase 2 (JAK2). It effectively targets both the wild-type (WT) and the constitutively active V617F mutant form of JAK2, a mutation frequently implicated in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia. These application notes provide detailed protocols for the use of this compound in cell culture, enabling researchers to investigate its effects on cell signaling, proliferation, and apoptosis.
Note on NSC-34 Cell Line: Initial searches for "NSC" in the context of cell culture may yield results for the NSC-34 cell line, a mouse motor neuron-like hybridoma. It is critical to distinguish that this compound is a chemical compound and is not directly related to the NSC-34 cell line.
Mechanism of Action
This compound functions as a specific inhibitor of JAK2 autophosphorylation. By binding to a pocket adjacent to the ATP-binding site of JAK2, it prevents the phosphorylation of key tyrosine residues required for the activation of the JAK-STAT signaling pathway. This inhibition leads to a downstream reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. The consequence of this signaling blockade is the suppression of gene expression programs that drive cell proliferation and survival, ultimately leading to cell cycle arrest and inhibition of pathologic cell growth.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JAK2 Autophosphorylation) | 10 - 30 µM | In vitro kinase assays | [1][4][5][6] |
| Effective Concentration (Cell Proliferation Inhibition) | 25 µM | HEL 92.1.7 (human erythroleukemia, JAK2-V617F) | [3] |
| Molecular Weight | 344.45 g/mol | N/A | [1][4][5] |
| Molecular Formula | C23H24N2O | N/A | [1][4][5] |
| Solubility | < 1 mg/mL in aqueous solutions. Soluble in DMSO and ethanol. | N/A | [1][4][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a non-aqueous solvent such as DMSO.
-
To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 24 months or at -80°C for longer-term storage.[5][8][9]
Cell Culture Treatment with this compound
Materials:
-
Mammalian cell line of interest (e.g., HEL 92.1.7 for JAK2-V617F studies)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 25 µM, add 2.5 µL of the 10 mM stock solution to 1 mL of medium.
-
It is crucial to include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cell line and the endpoint being measured.
Assessment of Cell Proliferation
Materials:
-
Cells treated with this compound
-
Cell counting kit (e.g., CCK-8) or a hemocytometer with trypan blue
Protocol (using CCK-8):
-
Following treatment with this compound for the desired duration, add 10 µL of the CCK-8 solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total JAK2 and STAT3. A decrease in the ratio of phosphorylated to total protein indicates inhibition by this compound.[1][3]
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | JAK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. apexbt.com [apexbt.com]
- 8. JAK2 Inhibitor V,Z3|195371-52-9|COA [dcchemicals.com]
- 9. JAK2 Inhibitor V,Z3 Datasheet DC Chemicals [dcchemicals.com]
NSC 42834: Application Notes and Protocols for JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NSC 42834, a selective inhibitor of Janus kinase 2 (JAK2), in biochemical and cell-based assays. The following information is intended to guide researchers in utilizing this compound for the investigation of JAK2 signaling pathways and for potential therapeutic development.
Introduction
This compound is a small molecule inhibitor that has demonstrated specificity for JAK2, a non-receptor tyrosine kinase crucial in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity, often due to mutations such as V617F, is a key driver in myeloproliferative neoplasms (MPNs). This compound has been shown to inhibit the autophosphorylation of both wild-type (WT) and V617F mutant forms of JAK2, making it a valuable tool for studying the pathological effects of aberrant JAK2 signaling. It selectively inhibits JAK2 kinase function with no significant effect on Tyk2 or c-Src kinases.[1]
Quantitative Data Summary
The inhibitory activity of this compound against JAK2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target | IC50 Value | Assay Type |
| JAK2 (Wild-Type) | 15 µM | In vitro kinase assay |
| JAK2 (V617F Mutant) | 28 µM | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway
The JAK2 signaling cascade is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 phosphorylates itself and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression. This compound exerts its effect by inhibiting the autophosphorylation of JAK2, thereby blocking downstream signaling.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on JAK2 activity.
In Vitro JAK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.
Materials:
-
Recombinant human JAK2 enzyme (WT or V617F)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, the JAK2 substrate peptide, and ATP. The final ATP concentration should be at or near the Km for JAK2 (typically in the low micromolar range) to ensure sensitive detection of ATP-competitive inhibitors.
-
Add reagents to plate:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 10 µL of the recombinant JAK2 enzyme diluted in Kinase Assay Buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the kinase reaction: Add 10 µL of the Master Mix to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detect kinase activity: Stop the reaction and detect the amount of ADP produced (or remaining ATP) using the Kinase-Glo® reagent according to the manufacturer's instructions. This typically involves adding an equal volume of the detection reagent to each well, incubating for 10 minutes at room temperature, and then measuring luminescence.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT3 in a cellular context. The human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation, is a suitable model system.
Materials:
-
HEL 92.1.7 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 30, 50 µM) or vehicle (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total JAK2, STAT3, and the loading control on the same membrane, the membrane can be stripped and re-probed with the respective antibodies.
-
Cell Viability/Proliferation Assay
This protocol describes how to measure the effect of this compound on the viability and proliferation of JAK2-dependent cells using a tetrazolium-based (MTT) or a luminescent (CellTiter-Glo®) assay.
Materials for MTT Assay:
-
HEL 92.1.7 cells
-
Complete culture medium
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay:
-
Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.[2]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Materials for CellTiter-Glo® Assay:
-
HEL 92.1.7 cells
-
Complete culture medium
-
This compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Protocol for CellTiter-Glo® Assay:
-
Cell Seeding: Seed HEL 92.1.7 cells into a white, opaque-walled 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to perform initial optimization experiments to determine the ideal parameters for your laboratory. This compound is for research use only and is not intended for human or veterinary use.
References
Application Notes and Protocols for NSC 42834
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of NSC 42834, a potent inhibitor of JAK2 autophosphorylation. The information is intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule inhibitor of the Janus kinase 2 (JAK2) protein. It specifically targets the autophosphorylation of both wild-type JAK2 and its V617F mutant form, with an IC50 value in the range of 10 to 30 μM.[1] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and other cancers. This compound serves as a valuable tool for studying the biological roles of JAK2 and for assessing the therapeutic potential of JAK2 inhibition.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₂O | [3] |
| Molecular Weight | 344.45 g/mol | [3] |
| CAS Number | 195371-52-9 | [3] |
| Solubility in DMF | 30 mg/mL | [4] |
| Solubility in DMSO | 20 mg/mL | [4] |
| Solubility in Ethanol | 30 mg/mL | [4] |
| Solubility in Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| In Vitro IC₅₀ (JAK2 Autophosphorylation) | 10 - 30 µM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of this compound (Molecular Weight = 344.45 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.44 mg, add 1 mL of DMSO.
-
Mix: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.
-
Sterilize (Optional): If required for cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Working Solutions:
For cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK2 signaling pathway targeted by this compound and the experimental workflow for preparing a stock solution.
Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
Application Notes and Protocols for NSC 42834 in p-JAK2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NSC 42834, a selective inhibitor of Janus kinase 2 (JAK2), to analyze the phosphorylation status of JAK2 (p-JAK2) via Western blot. The provided methodologies are essential for researchers investigating the JAK/STAT signaling pathway and for professionals in drug development assessing the efficacy of potential JAK2 inhibitors.
This compound, also known as Z3, effectively inhibits the autophosphorylation of both wild-type JAK2 (JAK2-WT) and its mutant form, JAK2-V617F, in a dose-dependent manner.[1][2][3] This inhibition is crucial for understanding its therapeutic potential in diseases driven by hyperactive JAK2 signaling.
Quantitative Data Summary
The inhibitory effect of this compound on the phosphorylation of JAK2 at tyrosine residues 1007/1008 (p-JAK2) has been quantified in cell-based assays. The following table summarizes the dose-dependent inhibition of JAK2-WT autophosphorylation.
| This compound Concentration (µM) | Approximate Inhibition of p-JAK2 (%) |
| 10 - 30 | ~60% |
| 100 | ~92% |
| Estimated IC50 | 15 µM |
Data derived from densitometry analysis of Western blots from HEK293T cells expressing JAK2-WT.[1]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-JAK2.
Detailed Experimental Protocol: Western Blot for p-JAK2
This protocol is designed for the analysis of p-JAK2 levels in cell lines such as HEL 92.1.7 (human erythroleukemia, expressing JAK2-V617F) or other relevant cell types following treatment with this compound.
Materials:
-
Cell Line: HEL 92.1.7 or other suitable cell line.
-
This compound (JAK2 Inhibitor V): Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors is recommended for phosphorylated proteins.[3][4] A suitable recipe for a modified RIPA buffer includes: 50mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and freshly added protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride).[3]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often preferred.
-
Primary Antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008) antibody (e.g., Cell Signaling Technology #3771, #3776). A dilution of 1:1000 is a common starting point.[5]
-
Rabbit anti-total JAK2 antibody (e.g., Cell Signaling Technology #3230) for loading control.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment: a. Plate the cells (e.g., HEL 92.1.7) at an appropriate density and allow them to adhere or recover overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 µM) for the desired time period. A 48-hour treatment has been shown to be effective.[1] Include a DMSO-only vehicle control.
-
Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-JAK2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol. b. Capture the signal using an imaging system. c. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total JAK2 or a housekeeping protein like GAPDH or β-actin. d. Perform densitometry analysis on the resulting bands to quantify the relative levels of p-JAK2. Normalize the p-JAK2 signal to the total JAK2 or housekeeping protein signal.
References
- 1. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Jak2 (Ser523) (F8E8U) Rabbit Monoclonal Antibody (#15446) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Evaluation of NSC 42834
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of NSC 42834, a potent JAK2 inhibitor. Due to the limited availability of specific in vivo data for this compound, the following protocols are based on established methodologies for other well-characterized JAK2 inhibitors, such as Ruxolitinib and Fedratinib. Researchers should consider these as a starting point and optimize the parameters for their specific experimental context.
Introduction to this compound and In Vivo Studies
This compound is a small molecule inhibitor targeting the autophosphorylation of both wild-type and V617F mutant forms of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms and other cancers. In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.
Key In Vivo Experimental Designs
A thorough in vivo evaluation of this compound typically involves efficacy studies in relevant animal models, pharmacokinetic profiling, and toxicity assessments.
Efficacy Studies in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for assessing the anti-tumor activity of novel compounds.
Recommended Animal Models:
-
Cell Line-Derived Xenografts: Utilize human cancer cell lines with known JAK2 mutations or pathway activation (e.g., HEL, SET-2 for JAK2 V617F; certain lymphoma and leukemia lines with activated JAK2 signaling).
-
Patient-Derived Xenografts (PDX): Implantation of tumor fragments from patients into mice. These models often better recapitulate the heterogeneity and microenvironment of human tumors.
General Efficacy Study Protocol:
A detailed protocol for a typical xenograft efficacy study is provided below.
Pharmacokinetic (PK) Studies
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for dose selection and scheduling.
Key Parameters to Measure:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
A general protocol for a rodent pharmacokinetic study is outlined below.
Toxicity Studies
Toxicity studies are performed to identify the maximum tolerated dose (MTD) and to characterize any potential adverse effects of this compound.
Study Design:
-
Acute Toxicity: Single high dose administration to determine immediate adverse effects.
-
Sub-chronic Toxicity: Repeated dosing over a longer period (e.g., 28 days) to assess cumulative toxicity.
Observations should include changes in body weight, food and water consumption, clinical signs of distress, and post-mortem histopathological analysis of major organs.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Xenograft Efficacy Data Summary
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | +5 |
| This compound (X mg/kg) | 750 ± 80 | 50 | -2 |
| Positive Control (e.g., Ruxolitinib) | 600 ± 70 | 60 | -1 |
Table 2: Example of Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| This compound | 10 | Oral | TBD | TBD | TBD | TBD |
| This compound | 10 | IV | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line with activated JAK2 signaling
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Positive control drug (e.g., Ruxolitinib)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Allocation and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
Groups: Vehicle control, this compound (low dose), this compound (high dose), Positive control.
-
Administer treatment (e.g., daily oral gavage) for a predetermined period (e.g., 21 days). The exact dose and schedule for this compound will need to be determined in prior MTD studies.
-
-
Endpoint Analysis:
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors and measure their final weight and volume.
-
(Optional) Collect tumor tissue for biomarker analysis (e.g., Western blot for pSTAT3) and blood for pharmacokinetic analysis.
-
Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single dose of this compound to two groups of mice (n=3-4 per time point per group): one group via IV injection and the other via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process blood to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.
Caption: General workflow for the in vivo evaluation of this compound.
Troubleshooting & Optimization
how to dissolve NSC 42834 for experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and answers to frequently asked questions regarding the dissolution and handling of NSC 42834 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents for preparing stock solutions of this compound. For in vivo studies, a co-solvent system is often required.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO or Ethanol. Based on solubility data, you can achieve concentrations of up to 20 mg/mL in DMSO and 30 mg/mL in Ethanol[1]. For example, to prepare a 10 mM stock solution in DMSO, add 290.2 µL of DMSO to 1 mg of this compound (Molecular Weight: 344.45). It is recommended to vortex briefly to ensure the compound is fully dissolved.
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, you can try gentle warming of the solution in a water bath (not exceeding 37°C) or brief sonication. Ensure your solvent is of high purity and anhydrous, as water content can affect the solubility of many organic compounds.
Q4: How should I store the this compound stock solution?
A4: Store the stock solution at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q5: How do I prepare a working solution from the stock for my cell culture experiments?
A5: To prepare a working solution, dilute the DMSO or Ethanol stock solution with your cell culture medium. It is crucial to add the stock solution to the medium dropwise while gently mixing to prevent precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q6: I observed precipitation when I added the this compound stock solution to my cell culture medium. How can I prevent this?
A6: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous medium.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of medium can help it to dissolve more readily.
-
Use a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can help to solubilize the compound.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
Q7: What is the stability of this compound in solution?
Data Presentation
Solubility Data
| Solvent | Maximum Solubility | Molar Equivalent |
| DMSO | 20 mg/mL | 58.06 mM |
| Ethanol | 30 mg/mL | 87.09 mM |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.45 mM |
Data sourced from Cayman Chemical datasheet.[1]
Biological Activity
| Target | IC₅₀ |
| JAK2 (WT) | 10 - 30 µM |
| JAK2 (V617F) | 10 - 30 µM |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the autophosphorylation of wild-type and V617F mutant forms of JAK2.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Solvent Addition: Add 290.2 µL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 10-15 seconds to ensure complete dissolution. If necessary, briefly warm the vial in a 37°C water bath.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Warm the desired volume of cell culture medium to 37°C.
-
Dilution: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed cell culture medium. It is critical to add the stock solution dropwise while gently agitating the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL per 1 mL of medium) to a separate aliquot of the cell culture medium.
-
Immediate Use: Use the freshly prepared working solution for your experiment immediately.
Protocol 3: Preparation of a Solution for In Vivo Experiments
For in vivo experiments, a common formulation involves a co-solvent system to improve bioavailability. A published protocol suggests the following:
-
Initial Dissolution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Co-solvent Addition: Add corn oil to the DMSO solution to achieve a final ratio of 10% DMSO and 90% corn oil. This should result in a clear solution with a final this compound concentration of at least 2.5 mg/mL[4].
-
Administration: This solution is intended for administration, but the specific route and dosage will depend on the experimental design.
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound as a JAK2 inhibitor.
References
NSC 42834 stability in DMSO solution
Technical Support Center: NSC 42834
This technical support center provides guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO) solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is an inhibitor of JAK2 autophosphorylation.[1] For in vitro studies, it is common to use DMSO as a solvent for compounds of this nature due to its ability to dissolve a wide range of organic molecules.[2][3][4] However, the solubility of this compound in DMSO is reported to be less than 1 mg/mL.[1]
Q2: How should I store my stock solution of this compound in DMSO?
A2: For long-term storage, it is generally recommended to store stock solutions of compounds in DMSO at -20°C or -80°C to minimize degradation.[2] DMSO itself has a freezing point of about 18.5°C (65.3°F), so it will be frozen at these temperatures.[5][6] It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: For how long is this compound stable in DMSO at -20°C?
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: While this compound powder may be stable for shipping at room temperature, storing DMSO stock solutions at room temperature for extended periods is not recommended.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound degradation.[2][8] Additionally, thermal decomposition of DMSO can be catalyzed by acids or bases, potentially affecting the stability of the dissolved compound.[9][10]
Troubleshooting Guide
Q: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A:
-
Issue: The compound may have come out of solution upon freezing. This can be due to the concentration of the solution being close to its solubility limit.
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature or slightly above (e.g., 37°C) to redissolve the precipitate.
-
Vortex the solution thoroughly to ensure it is homogeneous before use.
-
If precipitation persists, the concentration may be too high. Consider preparing a new stock solution at a slightly lower concentration.
-
Ensure that the DMSO used is of high purity and anhydrous, as absorbed water can reduce the solubility of some compounds.[2]
-
Q: My experimental results are inconsistent over time when using the same stock solution of this compound. What could be the cause?
A:
-
Issue: Inconsistent results may indicate degradation of the compound in your stock solution.
-
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: If you are repeatedly freezing and thawing the main stock, this can accelerate degradation. Prepare single-use aliquots to avoid this.
-
Check for Water Contamination: DMSO is very hygroscopic.[8] Ensure that the stock solution vial is tightly sealed and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[8]
-
Perform a Quality Control Check: If possible, analyze the purity of your stock solution using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for degradation products.
-
Prepare a Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution from the solid compound.
-
Factors Affecting Compound Stability in DMSO
| Factor | Description | Mitigation Strategy |
| Temperature | Higher temperatures can accelerate chemical degradation. | Store stock solutions at low temperatures (-20°C or -80°C). |
| Water Content | DMSO is hygroscopic; absorbed water can hydrolyze susceptible compounds or cause precipitation.[2][8] | Use anhydrous DMSO, store in tightly sealed containers, and allow vials to reach room temperature before opening. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture and may physically stress the compound, leading to degradation or precipitation. | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Some compounds are light-sensitive and can degrade upon exposure to light. | Store solutions in amber vials or protect them from light. |
| pH | The presence of acidic or basic contaminants can catalyze the degradation of the compound or DMSO itself.[10] | Use high-purity, neutral DMSO. |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time at different storage temperatures.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO, HPLC grade or higher
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator or benchtop for room temperature)
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration close to the desired working stock concentration (e.g., 10 mM, being mindful of the reported low solubility).
-
Ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume aliquots in amber vials.
-
Designate a set of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Reserve one aliquot for immediate analysis (Time 0).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and reach room temperature before analysis.
-
Analyze the purity of each sample by HPLC-UV or LC-MS.
-
Develop an appropriate analytical method that provides good separation of the parent compound from potential degradants.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at Time 0.
-
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the time at which the purity drops below an acceptable threshold (e.g., 95% or 90%).
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO solution.
This diagram illustrates the key steps from solution preparation and storage under different conditions to the final analysis of compound purity over time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. hawkinsinc.com [hawkinsinc.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NSC 42834 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NSC 42834, a selective inhibitor of Janus kinase 2 (JAK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also referred to as Z3, is a small molecule inhibitor that targets the JAK2 tyrosine kinase.[1][2] It functions by inhibiting the autophosphorylation of both wild-type JAK2 and its mutant form, JAK2-V617F.[1][2] This inhibition subsequently blocks the downstream signaling cascade, including the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The disruption of the JAK2/STAT3 signaling pathway ultimately leads to the suppression of pathologic cell growth.[1][2]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on published data, a starting concentration range of 10-30 µM is recommended for most cell-based assays.[3][4] The half-maximal inhibitory concentration (IC50) for JAK2 autophosphorylation is reported to be within this range.[3][4] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: What are the known off-target effects of this compound?
This compound has been shown to be selective for JAK2. Studies have demonstrated that it does not significantly inhibit the kinase activity of Tyk2 or c-Src at concentrations that effectively inhibit JAK2.[1][2][5]
Q4: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Low aqueous solubility of this compound. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the final culture medium. - Ensure the final DMSO concentration in the medium does not exceed 0.5%. - Briefly sonicate the stock solution to aid dissolution before adding to the medium. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| No Inhibition of Cell Proliferation | - Suboptimal compound concentration. - Cell line is not dependent on JAK2 signaling. - Insufficient incubation time. | - Perform a dose-response experiment (e.g., 1-50 µM) to determine the optimal inhibitory concentration for your specific cell line. - Confirm that your cell line expresses active JAK2 and that its proliferation is driven by the JAK2/STAT3 pathway. The HEL 92.1.7 cell line is a known positive control.[1][2][5] - Extend the incubation time (e.g., 48-72 hours) to allow for sufficient inhibition of cell growth. |
| No Decrease in p-JAK2 or p-STAT3 Levels in Western Blot | - Compound concentration is too low. - Insufficient treatment time to observe signaling changes. - Technical issues with the western blot procedure. | - Increase the concentration of this compound. Inhibition of phosphorylation can require higher concentrations than inhibition of proliferation. - Treat cells for a shorter duration (e.g., 1-4 hours) to capture the immediate effects on signaling pathways. - Ensure the use of high-quality phospho-specific antibodies and appropriate controls (e.g., cytokine-stimulated cells as a positive control for pathway activation). |
| High Background or Non-Specific Effects | - Cytotoxicity due to high compound concentration or solvent. - Off-target effects at supra-optimal concentrations. | - Determine the maximum non-toxic concentration of this compound and DMSO in your cell line using a viability assay. - Use the lowest effective concentration of this compound that inhibits JAK2 signaling to minimize potential off-target effects. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (JAK2 Autophosphorylation) | In vitro kinase assay | 10 - 30 µM | [3][4] |
| Effective Concentration (Inhibition of cell proliferation) | HEL 92.1.7 (JAK2-V617F) | ~25 µM | [1][2][5] |
| Effective Concentration (Inhibition of hematopoietic progenitor cell growth) | Essential Thrombocythemia patient cells (JAK2-V617F) | Not specified | [1][2][5] |
| Effective Concentration (Inhibition of hematopoietic progenitor cell growth) | Polycythemia Vera patient cells (JAK2-F537I) | Not specified | [1][2][5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-JAK2 and p-STAT3
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT3, and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting NSC 42834
Welcome to the technical support center for NSC 42834. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent results in their experiments with this JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as JAK2 Inhibitor V or Z3, is a small molecule inhibitor of Janus kinase 2 (JAK2). Its primary mechanism of action is the inhibition of JAK2 autophosphorylation, which is a critical step in the activation of the JAK/STAT signaling pathway. It has been shown to inhibit both wild-type (WT) JAK2 and the V617F mutant form.[1]
Q2: What is the typical IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is reported to be in the range of 10 to 30 μM for the inhibition of JAK2 autophosphorylation.[1] This range can vary depending on the specific experimental conditions, including the cell line used and the assay format.
Q3: Is this compound selective for JAK2?
This compound has been reported to be selective for JAK2 over other kinases such as Tyk2 and c-Src.
Q4: What are the key challenges when working with this compound?
The primary challenges associated with this compound are its low aqueous solubility (<1 mg/mL) and the potential for batch-to-batch variability.[1] These factors can contribute to inconsistent experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of JAK2/STAT3 Signaling
Question: I am not observing the expected inhibition of STAT3 phosphorylation (p-STAT3) after treating my cells with this compound. What could be the reason?
Possible Causes and Solutions:
-
Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in cell culture media and a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, add the DMSO stock to your pre-warmed cell culture medium dropwise while vortexing to ensure proper mixing and minimize precipitation. It is advisable to visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Compound Degradation: Like many small molecules, this compound may not be stable in solution for extended periods, especially at 37°C.
-
Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Suboptimal Concentration: The reported IC50 range of 10-30 μM is a guideline. The optimal concentration for your specific cell line and experimental conditions may differ.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-STAT3 in your cell line.
-
-
Cell Line Specificity: The expression and activation levels of the JAK-STAT pathway can vary significantly between different cell lines.
-
Solution: Confirm that your chosen cell line has an active JAK-STAT pathway that is responsive to inhibition. You can do this by treating the cells with a known JAK2 activator (e.g., a cytokine like IL-6 or EPO, depending on the cell type) and measuring the p-STAT3 levels.
-
Issue 2: High Variability in Cell Viability/Proliferation Assays
Question: My cell viability assay results (e.g., MTT, XTT) show high variability between replicate wells treated with this compound. What are the common causes?
Possible Causes and Solutions:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to distribute the cells evenly.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can alter the compound concentration.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media.
-
-
Compound Precipitation: As mentioned earlier, the poor solubility of this compound can lead to precipitation, resulting in an uneven distribution of the compound in the wells.
-
Solution: Follow the recommended procedures for dissolving and diluting the compound. Visually inspect the wells under a microscope for any signs of precipitation.
-
-
Batch-to-Batch Variability: Different batches of this compound may have slight variations in purity or solubility.[1]
-
Solution: If you suspect batch-to-batch variability, it is advisable to test a new batch alongside the old one in a pilot experiment to ensure consistency. When possible, purchase a larger quantity of a single batch for a series of related experiments.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Due to the limited publicly available data, researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (JAK2 Autophosphorylation) | 10 - 30 µM | Wild-type and V617F mutant JAK2 | [1] |
| Solubility | < 1 mg/mL | Aqueous solutions | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 344.45 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
To prepare the final working concentration in cell culture medium, add the DMSO solution to the pre-warmed medium while gently vortexing. The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
-
Protocol 2: Western Blotting for Phospho-STAT3 (p-STAT3)
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with this compound at various concentrations (e.g., 0, 5, 10, 20, 40 µM) for the desired time (e.g., 1, 6, or 24 hours). Include a positive control (e.g., cytokine stimulation) if applicable.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Inhibition of the JAK2-STAT3 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: NSC 42834 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of NSC 42834, also known as JAK2 Inhibitor V or Z3.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound (Z3)?
A1: The primary target of this compound (Z3) is Janus kinase 2 (JAK2). It inhibits the autophosphorylation of both the wild-type (WT) and the V617F mutant forms of JAK2.[1]
Q2: What are the reported IC50 values for this compound (Z3) against JAK2?
A2: The IC50 values for this compound (Z3) have been reported to be approximately 15 μM for JAK2-WT and approximately 28 μM for the JAK2-V617F mutant.[2]
Q3: Has this compound (Z3) been profiled against a broad panel of kinases (kinome scan)?
A3: Based on the currently available literature, a comprehensive kinome-wide selectivity profile for this compound (Z3) has not been published. Initial selectivity studies have shown that it does not inhibit Tyk2 or c-Src at concentrations effective against JAK2.[1][2] Researchers should exercise caution and consider performing broader kinase profiling to identify potential off-target interactions relevant to their specific experimental context.
Q4: Is this compound (Z3) cytotoxic?
A4: this compound (Z3) has been reported to be non-cytotoxic to cells at concentrations that effectively inhibit JAK2 kinase activity.[1][2] However, it is recommended that users determine the cytotoxic concentration in their specific cell lines of interest using a standard cell viability assay.
Q5: What are the known downstream signaling pathways affected by this compound (Z3)?
A5: By inhibiting JAK2, this compound (Z3) has been shown to reduce the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream mediator of JAK2 signaling.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of JAK2 Activity
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound (Z3) in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Ensure that the ATP concentration in your in vitro kinase assay is at or near the Km for JAK2. High ATP concentrations can lead to competitive inhibition and reduced apparent potency. |
| Cellular Efflux | If observing low potency in cell-based assays, consider the possibility of active efflux of the compound by ABC transporters. You can test this by co-incubating with known efflux pump inhibitors. |
| High Cell Density | High cell density in culture can lead to a higher concentration of the target protein, potentially requiring a higher concentration of the inhibitor to achieve the desired effect. Optimize cell seeding density for your assays. |
Issue 2: Unexpected Phenotypic Effects in Cells
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Given the lack of a comprehensive kinome scan, the observed phenotype may be due to inhibition of an unknown off-target kinase. Perform a rescue experiment by expressing a drug-resistant mutant of JAK2 to confirm that the effect is on-target. Consider using a structurally different JAK2 inhibitor as a control. |
| Inhibition of Other Signaling Pathways | The unexpected effect could be independent of kinase inhibition. Investigate downstream signaling pathways beyond STAT3 phosphorylation to identify other affected pathways. |
| Compound-Specific Effects | The observed phenotype might be specific to the chemical scaffold of this compound (Z3). Compare the cellular effects with other known JAK2 inhibitors to distinguish between class effects and compound-specific effects. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (Z3)
| Target | IC50 (μM) |
| JAK2 (Wild-Type) | ~15 |
| JAK2 (V617F Mutant) | ~28 |
| Tyk2 | No inhibition reported |
| c-Src | No inhibition reported |
Data sourced from Sayeski et al., 2008.[1][2]
Experimental Protocols
In Vitro JAK2 Autophosphorylation Assay
This protocol is a generalized procedure based on the methodology described by Sayeski et al., 2008.[1][2]
-
Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transiently transfect cells with expression vectors encoding either wild-type human JAK2 or the JAK2-V617F mutant using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (Z3) or DMSO (vehicle control) for 16 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate JAK2 from the cell lysates using an anti-JAK2 antibody.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-JAK2 (e.g., pY1007/1008) antibody to detect the level of autophosphorylation.
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Strip and re-probe the membrane with a total JAK2 antibody to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the percentage of inhibition at each concentration of this compound (Z3) relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This protocol is a generalized procedure based on the methodology described by Sayeski et al., 2008.[2]
-
Cell Culture:
-
Culture human erythroleukemia (HEL) cells, which are homozygous for the JAK2-V617F mutation, in RPMI-1640 medium supplemented with 10% FBS.
-
As a control, culture a cell line that is not dependent on JAK2 signaling, such as Raji cells.
-
-
Compound Treatment:
-
Seed the cells at an appropriate density in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound (Z3) or DMSO (vehicle control).
-
-
Cell Viability Measurement:
-
At various time points (e.g., 24, 48, 72 hours), determine the number of viable cells using a trypan blue exclusion assay or a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition at each concentration of this compound (Z3) compared to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
References
preventing NSC 42834 precipitation in media
Welcome to the technical support center for NSC 42834. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of NSC 42832 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
A1: this compound is an inhibitor of the autophosphorylation of both wild-type and V617F mutant forms of Janus kinase 2 (JAK2), with an IC50 value typically between 10 and 30 μM.[1][2] Its chemical structure lends it to being hydrophobic, resulting in low aqueous solubility. The in vitro solubility is reported to be less than 1 mg/mL, categorizing it as slightly soluble or insoluble.[1] This inherent low solubility is the primary reason for its tendency to precipitate when diluted into aqueous cell culture media.
Q2: What are the initial signs of this compound precipitation in my media?
A2: Precipitation can manifest as a visible cloudiness or turbidity in the culture medium, the formation of small particles, or even larger crystals, which may be observable by eye or under a microscope. This is distinct from microbial contamination, which often leads to a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell-based assays. It is a highly polar, aprotic organic solvent capable of dissolving a wide range of compounds.
Q4: At what concentration should I prepare my this compound stock solution?
A4: It is advisable to prepare a concentrated stock solution, for example, at 10 mM in high-quality, anhydrous DMSO. This allows for a small volume to be used for the final dilution into your experimental medium, thereby minimizing the final DMSO concentration.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored under these conditions, the stock solution should be stable for an extended period.
Q6: What is the maximum final concentration of DMSO that is safe for my cells?
A6: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the specific tolerance of your cell line to DMSO in a preliminary experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into media | Poor aqueous solubility of this compound: The compound is crashing out of solution when introduced to the aqueous environment of the cell culture medium. | 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Step-wise dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume. 3. Increase mixing: After adding the compound, gently swirl the flask or plate to ensure rapid and uniform distribution. Avoid vigorous shaking that could cause foaming. |
| High final concentration of this compound: The desired experimental concentration may exceed the solubility limit of this compound in the media. | 1. Determine the solubility limit: Perform a preliminary experiment to find the maximum soluble concentration of this compound in your specific cell culture medium. 2. Adjust experimental design: If the required concentration is too high, consider alternative experimental approaches or shorter incubation times. | |
| Interaction with media components: Salts, proteins (especially in serum), and other components in the media can interact with this compound and reduce its solubility. | 1. Test in simpler buffers: Assess the solubility of this compound in a simple buffer like Phosphate-Buffered Saline (PBS) to see if media components are the primary issue. 2. Reduce serum concentration: If your experiment allows, try reducing the serum percentage in your media during the treatment with this compound. | |
| Precipitation observed after incubation | Temperature fluctuations: Changes in temperature, such as removing the culture vessel from the incubator for extended periods, can affect solubility. | Maintain stable temperature: Minimize the time that culture plates or flasks are outside the 37°C incubator. |
| pH shift in the medium: Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which may affect the solubility of this compound. | Use buffered media: Consider using a medium buffered with HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator. | |
| Evaporation of media: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation. | Maintain humidity: Ensure the incubator has adequate humidity. For long-term experiments, consider using sealed flasks or plates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight: 344.45 g/mol ). For 1 mL of a 10 mM solution, you will need 3.44 mg of this compound.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for Treating Cells with this compound
Materials:
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Cells cultured in appropriate vessels
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Pre-warmed complete cell culture medium
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10 mM this compound stock solution in DMSO
Procedure:
-
Grow cells to the desired confluency in their respective culture vessels.
-
On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare an intermediate dilution of this compound in pre-warmed media. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM stock to 1 mL of pre-warmed media. Mix gently but thoroughly.
-
Remove the existing media from your cells and replace it with the media containing the desired final concentration of this compound.
-
Gently swirl the culture vessel to ensure even distribution.
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Return the cells to the 37°C incubator for the desired treatment duration.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media without this compound.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for systematically troubleshooting this compound precipitation.
JAK2 Signaling Pathway
Caption: The inhibitory action of this compound on the JAK2/STAT signaling pathway.
References
NSC 42834 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor, NSC 42834.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Janus kinase 2 (JAK2). Its primary mechanism of action is the inhibition of the autophosphorylation of both wild-type and V617F mutant forms of JAK2.[1][2] This inhibition disrupts the JAK/STAT signaling pathway, which is often constitutively active in certain cancers and myeloproliferative neoplasms, leading to reduced cell proliferation and induction of apoptosis.[1][3]
Q2: In which cell lines has this compound shown significant activity?
A2: this compound has been shown to significantly inhibit the proliferation of the human erythroleukemia cell line, HEL 92.1.7, which expresses the JAK2-V617F mutation.[1] It has also demonstrated inhibitory effects on hematopoietic progenitor cells from patients with essential thrombocythemia (harboring the JAK2-V617F mutation) and polycythemia vera (carrying a JAK2-F537I mutation).[1]
Q3: What is the reported IC50 value for this compound?
A3: The IC50 value for the inhibition of JAK2 autophosphorylation by this compound is reported to be between 10 and 30 μM.[2] Specific cytotoxic IC50 values can vary depending on the cell line and assay conditions.
Q4: What are the common challenges when working with this compound at high concentrations?
A4: A primary challenge with this compound is its poor aqueous solubility. At high concentrations, the compound may precipitate out of the solution in cell culture media, leading to inaccurate and irreproducible results. This precipitation can interfere with colorimetric or fluorometric readouts in cytotoxicity assays and reduce the effective concentration of the compound in contact with the cells.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
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Symptom: Visible precipitate in the wells of the culture plate, or a cloudy appearance of the medium after adding this compound. This can lead to inconsistent or unexpectedly low cytotoxicity.
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Possible Causes:
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The concentration of this compound exceeds its solubility limit in the aqueous culture medium.
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The final concentration of the solvent (e.g., DMSO) is too low to maintain the solubility of the compound.
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Improper dilution technique from the stock solution.
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-
Solutions:
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Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing working concentrations, perform serial dilutions in DMSO first before adding to the culture medium. Add the final DMSO-compound mix to the medium dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
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Control Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is kept constant across all wells, including vehicle controls. A final DMSO concentration of less than 0.5% is generally recommended to avoid solvent-induced cytotoxicity.
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Solubility Test: Before conducting a full cytotoxicity experiment, perform a solubility test. Prepare the highest desired concentration of this compound in the cell culture medium and visually inspect for precipitation under a microscope after a short incubation at 37°C.
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Use of Pluronic F-68: For compounds with very poor solubility, the addition of a small amount of Pluronic F-68 to the culture medium can sometimes help to increase solubility and prevent precipitation.
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Issue 2: High Variability in Cytotoxicity Assay Results
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Symptom: Large standard deviations between replicate wells treated with the same concentration of this compound.
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Possible Causes:
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Uneven cell seeding in the microplate.
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Inconsistent compound addition or mixing.
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"Edge effects" in the microplate, where wells on the perimeter of the plate evaporate more quickly, leading to increased compound concentration.
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-
Solutions:
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Ensure Homogeneous Cell Suspension: Before and during cell seeding, ensure the cell suspension is thoroughly mixed to prevent settling.
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Careful Pipetting: Use calibrated pipettes and ensure consistent pipetting technique when adding the compound to the wells. Mix the contents of the wells gently but thoroughly after compound addition.
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Minimize Edge Effects: To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or medium without cells.
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Plate Shaking: After compound addition, place the plate on an orbital shaker for a few minutes at a low speed to ensure uniform distribution of the compound.
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Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Publicly available IC50 values for cytotoxicity across a wide range of cell lines are limited.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HEL 92.1.7 (Human Erythroleukemia) | Proliferation Assay | Not explicitly stated, but significant inhibition observed | [1] |
| This compound | Wild-type JAK2 | Kinase Assay (Autophosphorylation) | 10 - 30 | [2] |
| This compound | JAK2-V617F mutant | Kinase Assay (Autophosphorylation) | 10 - 30 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize precipitation of the poorly soluble this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
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Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
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Calculate the mass of this compound required to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 344.45 g/mol .
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Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
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Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
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-
Prepare Working Solutions:
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Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in 100% DMSO to prepare intermediate concentrations. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
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To prepare the final working concentrations for cell treatment, dilute the intermediate DMSO solutions into pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, you would add 1 µL of the 1 mM stock to 99 µL of cell culture medium in the well. Always add the DMSO solution to the medium and mix immediately.
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Protocol 2: MTT Cytotoxicity Assay for this compound
This protocol is adapted for assessing the cytotoxicity of this compound, taking into account its solubility characteristics.
Materials:
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Cells of interest (e.g., HEL 92.1.7)
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Complete cell culture medium
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96-well flat-bottom microplates
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This compound working solutions (prepared as in Protocol 1)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO intermediate stocks, ensuring the final DMSO concentration is consistent across all treatments and is below 0.5%.
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Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or controls.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
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Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits JAK2 autophosphorylation, leading to apoptosis.
Caption: Troubleshooting workflow for high-concentration cytotoxicity of this compound.
References
improving NSC 42834 efficacy in cell lines
Important Notice: Our initial search for the compound "NSC 42834" did not yield specific information regarding its efficacy, mechanism of action, or use in particular cell lines. The search results primarily provided information on the "NSC-34" cell line, a distinct entity used in neuroscience research.
Therefore, we are unable to provide a detailed technical support guide for "this compound" at this time. We recommend verifying the NSC identifier. Should you have a revised identifier or additional details about the compound, we would be pleased to assist you further.
For illustrative purposes, we have created a template of what a technical support center for a hypothetical compound might look like, based on the kind of information typically required by researchers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Compound X?
A1: Compound X is a potent inhibitor of the hypothetical "Kinase Y," which is a critical component of the "ABC" signaling pathway. By inhibiting Kinase Y, Compound X disrupts downstream signaling, leading to apoptosis in cancer cells that are dependent on this pathway.
Q2: In which cell lines has Compound X shown the most significant efficacy?
A2: Compound X has demonstrated the highest efficacy in cell lines with a known mutation in the "Gene Z," which leads to the overactivation of the ABC signaling pathway. Please refer to the table below for a summary of IC50 values in various cell lines.
Troubleshooting Guide
Issue 1: Low or no observed efficacy of Compound X in our cell line.
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Possible Cause 1: Cell line suitability.
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Recommendation: Verify that your cell line has the specific biomarker (e.g., "Gene Z" mutation) that confers sensitivity to Compound X. We recommend performing a western blot to confirm the expression and phosphorylation status of Kinase Y.
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-
Possible Cause 2: Compound stability and storage.
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Recommendation: Ensure that Compound X has been stored under the recommended conditions (-20°C, desiccated) and that the stock solution is freshly prepared. Repeated freeze-thaw cycles should be avoided.
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-
Possible Cause 3: Suboptimal experimental conditions.
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Recommendation: Optimize the concentration range and incubation time. We suggest a dose-response experiment starting from 0.01 µM to 100 µM for 24, 48, and 72 hours.
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Issue 2: High variability between experimental replicates.
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Possible Cause 1: Inconsistent cell seeding density.
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Recommendation: Ensure a uniform cell seeding density across all wells and plates. We recommend using a cell counter for accurate cell quantification.
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-
Possible Cause 2: Edge effects in multi-well plates.
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Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media.
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Data Summary
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Gene Z Mutation Status | IC50 (µM) |
| Cell Line A | Breast Cancer | Mutant | 0.5 |
| Cell Line B | Lung Cancer | Mutant | 1.2 |
| Cell Line C | Breast Cancer | Wild-Type | > 50 |
| Cell Line D | Colon Cancer | Wild-Type | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of Compound X (or vehicle control) for the desired incubation period (e.g., 48 hours).
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MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A typical workflow for assessing cell viability after treatment.
Caption: The inhibitory action of Compound X on the ABC signaling pathway.
NSC 42834 experimental variability sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 42834, a known inhibitor of JAK2 autophosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) protein. Its primary mechanism of action is the inhibition of autophosphorylation of both wild-type JAK2 and its mutant form, JAK2 V617F. This inhibition blocks the downstream signaling of the JAK/STAT pathway, which is crucial for cell proliferation, differentiation, and survival.
Q2: What is the typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in inhibiting the autophosphorylation of wild-type and V617F mutant forms of JAK2 is reported to be between 10 and 30 μM.[1] However, the effective concentration can vary depending on the cell line and experimental conditions.
Q3: Is this compound cytotoxic to cells?
This compound has been shown to inhibit the proliferation of cell lines expressing the JAK2 V617F mutation, such as the human erythroleukemia cell line HEL 92.1.7. This anti-proliferative effect is correlated with reduced JAK2 and STAT3 tyrosine phosphorylation and can lead to cell cycle arrest. Notably, it is reported to not be cytotoxic at concentrations that effectively inhibit kinase activity.
Q4: How should I dissolve and store this compound?
This compound has low solubility in aqueous solutions (<1 mg/ml).[1] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to make serial dilutions in DMSO if you are performing a dose-response experiment. When adding to cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.
Q5: What are the known off-target effects of this compound?
While this compound is described as a specific inhibitor of JAK2, comprehensive off-target profiling is not widely published. It is important to consider that like many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to assess for off-target effects, such as using cell lines that do not rely on JAK2 signaling or testing the effect of the compound on other related kinases if possible.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of JAK2 Signaling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a stock solution for each experiment. |
| Solubility Issues | - Confirm that this compound is fully dissolved in DMSO before diluting in culture media. - After dilution in media, visually inspect for any precipitation. If precipitation occurs, consider vortexing or gentle warming. However, be cautious as heat can degrade the compound. - Ensure the final DMSO concentration in the culture media is not causing precipitation or cellular stress. |
| Cell Line Characteristics | - Verify that the cell line used is dependent on the JAK2/STAT3 signaling pathway for proliferation or survival. - Cell passage number can affect experimental outcomes. Use cells within a consistent and low passage number range. - Regularly test cell lines for mycoplasma contamination, as this can alter cellular responses. |
| Incorrect Dosing | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. - The reported IC50 of 10-30 μM is for kinase activity; cellular IC50 for downstream effects like proliferation may differ. |
| Assay Conditions | - Optimize incubation time. The effect of the inhibitor may be time-dependent. - Ensure consistent cell seeding density across all wells and experiments. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, media, and the compound. |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Work quickly to prevent cells from settling in the reservoir. - Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Inconsistent Incubation Conditions | - Ensure uniform temperature and CO2 levels within the incubator. - Avoid stacking plates, which can lead to temperature and gas exchange gradients. |
| Variability in Reagent Preparation | - Prepare a master mix of the treatment media containing this compound to add to the wells, rather than adding the compound to each well individually. |
Issue 3: Unexpected Cytotoxicity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | - Calculate and confirm that the final DMSO concentration in your culture wells is at a non-toxic level (typically <0.5%). - Include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
| Compound Concentration Too High | - Perform a dose-response curve to identify a concentration range that inhibits the target without causing widespread, non-specific cell death. |
| Contaminated Compound or Reagents | - Ensure the this compound and all cell culture reagents are sterile. |
| Cellular Stress | - Minimize handling stress on cells. - Ensure optimal cell culture conditions (media, supplements, confluency). |
Experimental Protocols & Data
Cell Proliferation Assay (MTT-based)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of a JAK2-dependent cell line, such as HEL 92.1.7.
Methodology:
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.[2] Allow cells to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add detergent reagent to solubilize the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Quantitative Data (Example for a JAK2-dependent cell line):
| This compound Concentration (µM) | % Inhibition of Cell Proliferation (Hypothetical) |
| 0 (Vehicle) | 0% |
| 5 | 10-20% |
| 10 | 30-40% |
| 20 | 50-60% |
| 40 | 70-80% |
| 80 | >90% |
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the detection of p-STAT3 (Tyr705), a downstream target of JAK2, to confirm the inhibitory effect of this compound.
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., at a 1:1000 dilution) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
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Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours or overnight.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the samples on a flow cytometer.
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Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Quantitative Data (Example for a JAK2-dependent cell line):
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 45% | 35% | 20% |
| This compound (Effective Conc.) | 65% | 20% | 15% |
Visualizations
References
Validation & Comparative
NSC 42834: A Comparative Guide to its JAK2 Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the JAK2 inhibitory activity of NSC 42834 against the established JAK1/JAK2 inhibitor, Ruxolitinib. The information presented is based on available experimental data to assist researchers in evaluating this compound for their specific applications.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and anti-proliferative activities of this compound and Ruxolitinib. It is important to note that the data for this compound and Ruxolitinib are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not available in the public domain.
| Parameter | This compound (Z3) | Ruxolitinib | Reference |
| Target(s) | JAK2 (Wild-Type and V617F) | JAK1, JAK2 | [1][2] |
| IC50 (JAK2-WT, biochemical assay) | 15 µM | Not explicitly stated in the provided results | [1] |
| IC50 (JAK2-V617F, biochemical assay) | 28 µM | Not explicitly stated in the provided results | [1] |
| IC50 (Cell Proliferation, HEL 92.1.7 cells) | Not explicitly stated in the provided results | 186 nM | [2] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are based on the study by Sayyah et al., which first characterized the JAK2 inhibitory activity of this compound (referred to as Z3 in the publication).[1][3]
In Vitro Kinase Assay (JAK2 Autophosphorylation)
This assay determines the direct inhibitory effect of a compound on the autophosphorylation of the JAK2 kinase.
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Kinase Source: Recombinant murine JAK2 (wild-type or V617F mutant) is expressed and purified.
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Reaction Mixture: The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol, and 10 µM ATP.
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Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
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Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for 30 minutes.
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Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
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Detection: The level of JAK2 autophosphorylation is determined by Western blot analysis using an anti-phospho-JAK2 antibody. The total amount of JAK2 is assessed using a pan-JAK2 antibody.
Cell-Based JAK2 and STAT3 Phosphorylation Assay
This assay evaluates the ability of an inhibitor to block JAK2 signaling within a cellular context.
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Cell Line: Human erythroleukemia cell line HEL 92.1.7, which endogenously expresses the JAK2-V617F mutation, is used.[3]
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Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
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Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
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Cell Lysis: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
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Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The phosphorylation status of JAK2 and its downstream target STAT3 is detected using specific antibodies against phospho-JAK2 (Tyr1007/1008) and phospho-STAT3 (Tyr705). Total JAK2 and STAT3 levels are also measured as loading controls.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on JAK2 signaling.
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Cell Line: HEL 92.1.7 cells are used.
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Cell Seeding: Cells are seeded in 96-well plates at a specific density.
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Inhibitor Treatment: Cells are treated with a range of concentrations of this compound.
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Incubation: The plates are incubated for a defined period (e.g., 48 hours).
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Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the JAK2 signaling pathway and a typical experimental workflow for validating a JAK2 inhibitor.
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the JAK2 inhibitory activity of this compound.
References
- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
NSC 42834 compared to other JAK2 inhibitors
A Comparative Guide to NSC 42834 and Other JAK2 Inhibitors for Researchers
This guide provides a detailed comparison of the investigational JAK2 inhibitor this compound with other prominent JAK2 inhibitors, including Ruxolitinib, Fedratinib, Pacritinib, Momelotinib, and Gandotinib. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune responses. Dysregulation of the JAK-STAT signaling pathway, often due to mutations such as JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, JAK2 has emerged as a significant therapeutic target for these conditions.
This compound is a novel, specific small-molecule inhibitor of JAK2. It has been shown to inhibit the autophosphorylation of both wild-type JAK2 and the V617F mutant in a dose-dependent manner.[1][2] Notably, it demonstrates this inhibitory effect at concentrations that are not cytotoxic to cells.[1][2] This guide compares the biochemical and cellular activities of this compound with other well-established or clinically relevant JAK2 inhibitors.
Comparative Analysis of JAK2 Inhibitors
The following sections and data tables provide a comparative overview of this compound and other selected JAK2 inhibitors, focusing on their kinase selectivity and cellular potency.
Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other JAK2 inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound (μM) | Ruxolitinib (nM) | Fedratinib (nM) | Pacritinib (nM) | Momelotinib (nM) | Gandotinib (LY2784544) (nM) |
| JAK1 | ND | 3.3[3] | 105[4] | 1280[1][5] | 11[6][7] | 19.8[8] |
| JAK2 | 15[2] | 2.8[3] | 3[4][9] | 23[1][5] | 18[6] | 3[8][10] |
| JAK2 V617F | 15[2] | ND | 3[4] | 19[1] | ND | 0.288 (Ki)[8] |
| JAK3 | ND | >428[11] | 1005[4] | 520[1][5] | 155[6] | 42.8[8] |
| TYK2 | No Effect[1] | 19[11] | ND | 50[1][5] | 17[6] | 44[10] |
| FLT3 | ND | ND | 15[9] | 22[1][5] | ND | 4[10] |
| ACVR1 | ND | ND | ND | ND | 6.83[12] | ND |
| c-Src | No Effect[1] | ND | ND | ND | ND | ND |
ND: Not Determined
Cellular Activity
The following table summarizes the cellular potency of the inhibitors in various cell-based assays, which reflects their ability to inhibit JAK2 signaling and cell proliferation in a more physiologically relevant context.
| Cell-Based Assay | This compound (μM) | Ruxolitinib (nM) | Fedratinib (nM) | Pacritinib (nM) | Momelotinib (nM) | Gandotinib (LY2784544) (nM) |
| HEL (JAK2 V617F) Cell Proliferation | Significant Inhibition[1] | 127[13] | ~300[4][14] | 47-67[5] | 1800[12] | 55[15] |
| Ba/F3-JAK2 V617F Cell Proliferation | ND | 127[13] | ~270[9] | ND | 800[12] | 55[15] |
| p-STAT3/5 Inhibition (Cellular) | Reduced[1] | 281 (IL-6 stim)[13] | Reduced[14] | Reduced[11] | 400 (p-STAT5)[6] | 20 (p-STAT5)[10] |
ND: Not Determined
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to evaluate these inhibitors, the following diagrams are provided.
Detailed Methodologies
This section provides an overview of the key experimental protocols used to generate the comparative data presented in this guide.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of an inhibitor against a specific kinase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate peptide. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate recognized by a streptavidin-allophycocyanin conjugate (acceptor) are used. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.
-
General Protocol:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in an assay buffer.
-
The reaction is stopped, and the detection reagents (antibody and streptavidin-conjugate) are added.
-
After incubation, the TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
-
-
Caliper-Based Mobility Shift Assay:
-
Principle: This assay separates the phosphorylated and non-phosphorylated substrate peptides based on their different electrophoretic mobilities in a microfluidic chip.
-
General Protocol:
-
The kinase reaction is performed with a fluorescently labeled peptide substrate, ATP, and the inhibitor.
-
The reaction is stopped, and the mixture is introduced into the microfluidic chip.
-
An electric field is applied to separate the substrate and product.
-
The fluorescence of the separated peptides is measured, and the ratio of product to substrate is used to determine kinase activity and inhibitor potency.
-
-
Cell Proliferation Assays
Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.
-
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
General Protocol:
-
Cells (e.g., HEL 92.1.7) are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Following another incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is calculated relative to untreated controls.
-
-
Western Blotting for Phospho-STAT
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream signaling proteins like STAT3.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
General Protocol:
-
Cells are treated with the inhibitor for a specified time, followed by stimulation with a cytokine (e.g., IL-6) if necessary to induce STAT phosphorylation.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The membrane is often stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH) for normalization.
-
Conclusion
This compound presents itself as a specific JAK2 inhibitor with activity against both wild-type and V617F mutant forms.[1][2] Its lower potency in biochemical assays (in the micromolar range) compared to other clinical-stage JAK2 inhibitors (in the nanomolar range) is a notable distinction. However, its specificity for JAK2 over other kinases like TYK2 and c-Src is a favorable characteristic.[1] In contrast, other inhibitors exhibit varying selectivity profiles, with some targeting multiple JAK family members (e.g., Ruxolitinib, Momelotinib) or other kinases like FLT3 (e.g., Pacritinib, Fedratinib, Gandotinib) and ACVR1 (Momelotinib), which can contribute to both their therapeutic effects and potential side effects.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head studies employing standardized experimental conditions would be invaluable for a more direct and definitive comparison of its performance against other JAK2 inhibitors. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NB-64-09765-100mg | Fedratinib [936091-26-8] Clinisciences [clinisciences.com]
- 15. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of NSC 42834: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a potential therapeutic agent is paramount. This guide provides a detailed comparison of the kinase selectivity profile of NSC 42834, a known JAK2 inhibitor, against other prominent JAK inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive overview for informed decision-making in drug discovery and development.
This compound, also identified as Z3, has been characterized as an inhibitor of both wild-type Janus kinase 2 (JAK2) and its V617F mutant, with a half-maximal inhibitory concentration (IC50) in the range of 10 to 30 µM.[1][2][3] While comprehensive screening data against a broad kinase panel is not publicly available, initial studies have demonstrated its selectivity for JAK2 over some other kinases. This comparative guide aims to contextualize the selectivity of this compound by benchmarking it against well-characterized JAK inhibitors: Fedratinib, Ruxolitinib, and Baricitinib.
Kinase Inhibition Profile: A Comparative Overview
The table below summarizes the inhibitory activity (IC50 values) of this compound and selected comparator compounds against the JAK family of kinases and other relevant kinases. This quantitative data allows for a direct comparison of potency and selectivity.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | FLT3 (nM) | c-Src |
| This compound (Z3) | - | 10,000 - 30,000[1] | - | No significant inhibition[1][2] | - | No significant inhibition[1][2] |
| Fedratinib | 105 | 3[4][5] | 405 | 1002 | 15[4][5] | - |
| Ruxolitinib | 3.3[6] | 2.8[6] | >429 | ~116 | - | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | - | - |
"-" indicates data not available.
Experimental Protocols: Determining Kinase Selectivity
The determination of a compound's kinase selectivity profile is a critical step in drug development. It typically involves screening the compound against a large panel of purified kinases to assess its inhibitory activity. The data presented in this guide is based on established methodologies, as described below.
In Vitro Kinase Inhibition Assays:
The inhibitory activity of compounds against various kinases is commonly determined using in vitro enzymatic assays. A widely used method is the mobility shift assay (MSA) or similar fluorescence-based assays. The general workflow for such an assay is as follows:
-
Reaction Setup: The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The phosphorylated and unphosphorylated substrates are separated and quantified. In a mobility shift assay, this is often achieved by capillary electrophoresis, which separates the peptides based on their charge-to-mass ratio. The amount of phosphorylated product is measured, often by detecting a fluorescently labeled substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell-Based Assays:
To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of downstream signaling events in cells. For JAK inhibitors, a common assay involves measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
-
Cell Culture: A cell line that expresses the target kinase and its signaling pathway components is used.
-
Compound Treatment: The cells are treated with the inhibitor at various concentrations.
-
Stimulation: The signaling pathway is activated, for example, by adding a cytokine that stimulates the JAK-STAT pathway.
-
Lysis and Detection: The cells are lysed, and the level of phosphorylated STAT (pSTAT) is measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA) with a specific antibody against the phosphorylated form of the STAT protein.
-
Data Analysis: The reduction in pSTAT levels in treated cells compared to untreated cells is used to determine the cellular potency of the inhibitor.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
On-Target Efficacy of NSC 42834: A Comparative Analysis of a Novel JAK2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC 42834's on-target performance against other Janus kinase 2 (JAK2) inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for further investigation.
This compound has been identified as a novel inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis and immune function. Dysregulation of JAK2 activity is a hallmark of various myeloproliferative neoplasms (MPNs), making it a key therapeutic target. This guide summarizes the on-target effects of this compound and compares its potency with established JAK2 inhibitors.
Comparative Efficacy of JAK2 Inhibitors
The on-target efficacy of this compound is primarily defined by its ability to inhibit the autophosphorylation of both wild-type (WT) and mutant forms of the JAK2 enzyme. Experimental data indicates that this compound inhibits the autophosphorylation of JAK2 WT and the V617F mutant with a half-maximal inhibitory concentration (IC50) ranging from 10 to 30 μM[1][2][3]. The V617F mutation is a common driver of MPNs.
To provide a comprehensive perspective, the following tables compare the inhibitory activity of this compound with other well-characterized JAK2 inhibitors in both biochemical and cellular assays.
Table 1: Comparison of IC50 Values for JAK2 Inhibition (Biochemical Assay)
| Compound | JAK2 IC50 (nM) | JAK2 V617F IC50 (nM) | Selectivity Notes |
| This compound | 10,000 - 30,000[1] | 10,000 - 30,000[1] | Selective for JAK2 over Tyk2 and c-Src[4] |
| Ruxolitinib | 4[5][6] | - | Also inhibits JAK1 |
| Fedratinib | 14[5][6] | 3[7] | Selective for JAK2 over JAK1 and JAK3[7] |
| Pacritinib | 53[5][6] | - | Also inhibits FLT3 |
| Momelotinib | 51[5][6] | - | Also inhibits JAK1 |
Table 2: Comparison of IC50 Values for Inhibition of JAK2-Mediated Cellular Signaling (pSTAT5 Inhibition in SET2 Cells)
| Compound | IC50 (nM) |
| Ruxolitinib | 14[5][6] |
| Momelotinib | 205[5][6] |
| Pacritinib | 429[5][6] |
| Fedratinib | 672[5][6] |
| This compound | Data not available |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro JAK2 Kinase Autophosphorylation Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK2.
Protocol:
-
Reagents: Recombinant human JAK2 (wild-type or V617F mutant), ATP, kinase assay buffer, and the test compound (this compound or alternatives).
-
Procedure:
-
The JAK2 enzyme is incubated with varying concentrations of the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes)[8].
-
The reaction is stopped, and the level of JAK2 autophosphorylation is quantified.
-
-
Detection: Quantification of phosphorylation can be achieved using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or by detecting the amount of ATP consumed using a luminescent kinase assay kit[9][10].
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-STAT3 (pSTAT3) Western Blot Assay
This cell-based assay assesses the inhibitor's ability to block the downstream signaling cascade activated by JAK2. Phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 is a key downstream event of JAK2 activation[11].
Protocol:
-
Cell Culture: A human cell line expressing the target JAK2 (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) is cultured under standard conditions[4].
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein extracts are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF)[11][12].
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705)[11][13].
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Analysis: The intensity of the pSTAT3 band is quantified and normalized to a loading control (e.g., total STAT3 or β-actin) to determine the extent of inhibition.
Hematopoietic Progenitor Cell (Colony-Forming Cell) Growth Inhibition Assay
This assay evaluates the functional consequence of JAK2 inhibition on the proliferation of hematopoietic progenitor cells.
Protocol:
-
Cell Source: Hematopoietic progenitor cells are isolated from bone marrow or peripheral blood[14][15].
-
Culture: Cells are cultured in a semi-solid methylcellulose-based medium containing cytokines that stimulate colony formation[14].
-
Treatment: The culture medium is supplemented with different concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period that allows for the formation of distinct colonies (typically 14-16 days)[14].
-
Colony Counting: The number and type of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) are enumerated using an inverted microscope[14].
-
Analysis: The inhibition of colony formation is calculated relative to untreated control cultures to determine the compound's effect on hematopoietic progenitor cell growth.
Visualizing the Mechanism of Action
To further illustrate the context of this compound's on-target effects, the following diagrams depict the JAK2-STAT signaling pathway and the general workflow of the described validation assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (JAK2 Inhibitor V) | JAK抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 15. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of NSC 42834 and Fedratinib: Potency, Selectivity, and Cellular Effects
For Immediate Release
This guide provides a detailed comparative study of two Janus kinase 2 (JAK2) inhibitors: NSC 42834 and fedratinib. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK/STAT signaling pathway. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.
Introduction
The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2 like the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). This has led to the development of targeted inhibitors. Fedratinib is an FDA-approved drug for the treatment of myelofibrosis, a type of MPN.[1] this compound is a research compound identified as a JAK2 inhibitor. This guide offers a side-by-side comparison of their known characteristics.
Mechanism of Action
Both this compound and fedratinib exert their effects by inhibiting the kinase activity of JAK2. Fedratinib is a potent, ATP-competitive inhibitor of JAK2, demonstrating high selectivity.[1] It effectively blocks the phosphorylation of downstream STAT proteins, thereby interrupting the signaling cascade that drives the proliferation of malignant cells.[1] this compound also inhibits the autophosphorylation of both wild-type and V617F mutant forms of JAK2.[2][3]
Data Presentation
The following tables summarize the available quantitative data for this compound and fedratinib, facilitating a direct comparison of their biochemical potency and cellular effects.
Table 1: Biochemical Activity
| Parameter | This compound | Fedratinib |
| Target | JAK2 Autophosphorylation | JAK2 Kinase Activity |
| IC50 (JAK2 WT) | 10 - 30 µM[2][3] | 3 nM[4] |
| IC50 (JAK2 V617F) | 10 - 30 µM[2][3] | 3 nM[4] |
| IC50 (JAK1) | Not Reported | ~105 nM |
| IC50 (JAK3) | Not Reported | >1 µM |
| IC50 (TYK2) | No effect reported[2] | ~405 nM |
| IC50 (FLT3) | Not Reported | 15 nM[4] |
Table 2: Cellular Activity
| Parameter | This compound | Fedratinib |
| Cell Line | HEL 92.1.7 (JAK2 V617F) | hMSC-TERT, KBV20C, KB |
| Effect | Inhibition of proliferation, reduced STAT3 phosphorylation, cell cycle arrest[2] | Inhibition of osteoblast differentiation, cytotoxicity[5][6] |
| Concentration | Not specified for maximal effect | 0.3 - 30 µM for various effects[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies relevant to the characterization of JAK2 inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant JAK2 (wild-type or mutant), ATP, a suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue), the test compound (this compound or fedratinib), and a kinase buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with the purified JAK2 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (measuring the amount of remaining ATP).
-
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cells (e.g., HEL 92.1.7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (this compound or fedratinib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the compound that inhibits cell proliferation by 50% (GI50) can be determined.
Western Blot for Phospho-STAT3
This technique is used to detect the phosphorylation status of STAT3, a downstream target of JAK2.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
-
Analysis: The intensity of the p-STAT3 band is quantified and often normalized to the level of total STAT3 or a housekeeping protein (e.g., β-actin) to determine the relative change in phosphorylation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the JAK/STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and fedratinib. Fedratinib is a highly potent and selective JAK2 inhibitor with well-documented preclinical and clinical efficacy. In contrast, this compound is a less potent inhibitor of JAK2 autophosphorylation, and its characterization is primarily limited to in vitro studies. While both compounds target the same key signaling node, the substantial difference in their potency and the extent of their evaluation underscore the long development path from a research compound to a clinically approved therapeutic. Further investigation into the selectivity and in vivo efficacy of this compound would be necessary to fully assess its therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of the JAK2 Inhibitor NSC 42834: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of the Janus kinase 2 (JAK2) inhibitor, NSC 42834, against other known JAK2 inhibitors, focusing on its selectivity profile and providing supporting experimental context.
This compound has been identified as an inhibitor of the autophosphorylation of both wild-type JAK2 and its V617F mutant form, with a half-maximal inhibitory concentration (IC50) reported to be between 10 and 30 μM. This positions it as a tool compound for studying JAK2-mediated signaling pathways. However, a critical aspect of its utility and potential for further development lies in its specificity – its ability to inhibit JAK2 without affecting other kinases.
Comparative Kinase Inhibitor Specificity
| Inhibitor | Primary Target(s) | IC50 for JAK2 (nM) | Selectivity Profile |
| This compound | JAK2 (wild-type and V617F) | 10,000 - 30,000 | Selectively inhibits JAK2 kinase function with no observed effect on Tyk2 or c-Src kinase function[1][2]. |
| Fedratinib | JAK2, FLT3 | 3 | Exhibits high selectivity for JAK2 over other JAK family members (35-fold vs. JAK1, >300-fold vs. JAK3, >100-fold vs. TYK2). Also inhibits FLT3 and RET. |
| Pacritinib | JAK2, FLT3 | 19 - 23 | Shows potent inhibition of JAK2 and FLT3, with less activity against TYK2 and significantly less against JAK1 and JAK3. Also inhibits other kinases like IRAK1. |
Signaling Pathway Context: The JAK/STAT Pathway
This compound, along with Fedratinib and Pacritinib, targets the JAK2 kinase, a critical component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is essential for the transduction of signals from numerous cytokine and growth factor receptors, playing a pivotal role in hematopoiesis, immune response, and inflammation. The diagram below illustrates the canonical JAK/STAT signaling cascade.
Experimental Protocols
The assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are generalized protocols for in vitro kinase assays commonly used to determine inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide by the kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, a substrate peptide specific for the kinase of interest, and the purified recombinant kinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter papers extensively to remove non-specifically bound radioactivity.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction, which is inversely proportional to kinase activity.
-
Reaction Setup: Similar to the radiometric assay, prepare a reaction mixture with kinase, substrate, and buffer.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations and incubate.
-
Kinase Reaction: Initiate the reaction by adding a non-radiolabeled ATP solution.
-
ATP Detection: After a set incubation period, add a luciferase-based ATP detection reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Signal Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow for Assessing Inhibitor Specificity
The logical flow for evaluating the specificity of a novel kinase inhibitor like this compound is outlined in the diagram below.
Conclusion
This compound serves as a useful tool for investigating JAK2 signaling, with published evidence indicating its selectivity for JAK2 over Tyk2 and c-Src. For applications requiring a highly characterized and narrow-spectrum JAK2 inhibitor, or for translational research, inhibitors with comprehensive quantitative kinase profiling data, such as Fedratinib and Pacritinib, provide a more detailed understanding of their off-target effects. The choice of inhibitor will ultimately depend on the specific experimental context and the level of selectivity required. Further broad-panel kinase screening of this compound would be beneficial to the research community to more definitively position its utility against other available JAK2 inhibitors.
References
Unveiling NSC 42834: A Comparative Analysis of a Selective JAK2 Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of experimental data on NSC 42834, a selective inhibitor of Janus kinase 2 (JAK2). This document objectively compares its performance with other JAK2 inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
This compound, also known as JAK2 Inhibitor V or Z3, has been identified as a novel and specific inhibitor of the JAK2 tyrosine kinase.[1][2][3] It effectively inhibits the autophosphorylation of both the wild-type (WT) and the V617F mutant forms of JAK2, with IC50 values ranging between 10 and 30 μM.[4][5] The V617F mutation is a common driver in myeloproliferative neoplasms (MPNs), making targeted inhibitors like this compound a subject of significant research interest.
Performance and Specificity of this compound
Experimental findings have demonstrated that this compound exhibits selectivity for JAK2. Studies have shown that it does not inhibit the kinase function of Tyk2 or c-Src, indicating a specific mode of action.[1][6] Furthermore, at concentrations that effectively inhibit kinase activity, this compound does not show cytotoxic effects on cells.[1][2][6]
In preclinical studies, this compound has been shown to significantly inhibit the proliferation of the JAK2-V617F-expressing human erythroleukemia cell line, HEL 92.1.7.[1][6] This inhibition of cell growth is correlated with a reduction in the tyrosine phosphorylation levels of JAK2 and its downstream signaling mediator, STAT3, leading to a noticeable cell cycle arrest.[1][6]
The inhibitory action of this compound extends to primary patient cells. It has been shown to inhibit the growth of hematopoietic progenitor cells from patients with essential thrombocythemia (harboring the JAK2-V617F mutation) and polycythemia vera (with a JAK2-F537I mutation).[1][6]
Comparative Landscape of JAK2 Inhibitors
While direct head-to-head experimental data comparing this compound with other leading JAK2 inhibitors in the same study is limited, a comparative overview can be constructed from existing literature. The following table summarizes the key characteristics of this compound and other notable JAK2 inhibitors. It is important to note that the data for other inhibitors are derived from various sources and may not be directly comparable due to different experimental conditions.
| Inhibitor | Also Known As | Target(s) | IC50 / Key Efficacy Metric | Key Findings | Reference |
| This compound | JAK2 Inhibitor V, Z3 | JAK2 (WT and V617F) | 10-30 μM (for autophosphorylation) | Selective for JAK2; not cytotoxic at effective concentrations; inhibits proliferation of JAK2-V617F cells. | [1][2][3][4][5][6] |
| Ruxolitinib | INCB018424 | JAK1, JAK2 | ~3 nM (for JAK1 and JAK2) | Approved for myelofibrosis and polycythemia vera; reduces spleen size and symptoms. | N/A |
| Fedratinib | TG101348, SAR302503 | JAK2, FLT3 | ~3 nM (for JAK2) | Approved for myelofibrosis; effective in patients resistant or intolerant to ruxolitinib. | N/A |
| Pacritinib | SB1518 | JAK2, FLT3 | ~23 nM (for JAK2) | Approved for myelofibrosis with severe thrombocytopenia. | N/A |
| Momelotinib | CYT387 | JAK1, JAK2 | ~11 nM (for JAK1), ~18 nM (for JAK2) | Investigational for myelofibrosis; may improve anemia. | N/A |
Experimental Methodologies
The following are detailed protocols for key experiments used in the characterization of this compound, based on the foundational study by Sayyah et al. (2008).
In Vitro Kinase Autophosphorylation Assay
-
Cell Culture and Lysis: COS-1 cells are transiently transfected with constructs expressing the catalytic domains of JAK2 (wild-type or V617F mutant). After 48 hours, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-JAK2 antibody overnight at 4°C, followed by the addition of protein A-Sepharose beads to capture the immune complexes.
-
Kinase Reaction: The immunoprecipitated JAK2 is washed and then incubated in a kinase reaction buffer containing ATP and varying concentrations of this compound for 30 minutes at 30°C.
-
Western Blot Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with an anti-phosphotyrosine antibody to detect the level of JAK2 autophosphorylation.
Cell Proliferation Assay
-
Cell Seeding: The human erythroleukemia cell line HEL 92.1.7, which endogenously expresses the JAK2-V617F mutation, is seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
Analysis of Protein Phosphorylation in Cells
-
Cell Treatment and Lysis: HEL 92.1.7 cells are treated with this compound for the desired time. The cells are then washed and lysed.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with specific antibodies against phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). Total JAK2 and STAT3 levels are also measured as loading controls.
Visualizing the Mechanism of Action
To illustrate the signaling pathway affected by this compound and the experimental workflow, the following diagrams are provided.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cell-based experimental validation of this compound.
References
- 1. Z3, a novel Jak2 tyrosine kinase small-molecule inhibitor that suppresses Jak2-mediated pathologic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK2 Inhibitor V,Z3|195371-52-9|COA [dcchemicals.com]
- 3. JAK2 Inhibitor V,Z3 Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal Practices for Unidentified or Specialty Laboratory Chemicals
Researchers and laboratory personnel handling specialized or less common compounds, such as NSC 42834, for which specific disposal protocols may not be readily available, must adhere to a stringent set of safety and waste management procedures. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the substance as potentially hazardous. The following guidelines provide a procedural framework for the safe handling and disposal of such chemicals, ensuring the safety of laboratory personnel and compliance with environmental regulations.
General Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, it is imperative to handle the chemical with appropriate caution.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, Butyl, or PVC gloves of adequate length. | To offer appropriate skin protection from incidental contact.[1] |
| Eye Protection | Approved, properly fitted dust- or splash-proof chemical safety glasses.[1] | To prevent eye contact with the substance. |
| Skin and Body | Long-sleeved clothing or a lab coat. | To minimize skin exposure.[2] |
| Respiratory | Use in a well-ventilated area. No respiratory protection is typically required under normal conditions of use, but a risk assessment should be performed.[1] | To minimize inhalation of any dust or vapors. |
Always wash hands thoroughly after handling the chemical, and before breaks or at the end of work.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Step-by-Step Disposal Protocol
In the absence of specific guidance for this compound, a universal waste disposal procedure for chemical waste should be followed. Do not mix different waste streams, as this can lead to dangerous chemical reactions and complicate the disposal process.[5]
-
Characterization and Segregation :
-
If the chemical's properties are unknown, it must be treated as hazardous waste.
-
Do not mix with other chemical wastes unless compatibility is certain.
-
Keep in its original, labeled container if possible. If repackaging is necessary, use a compatible, sealed, and clearly labeled container.
-
-
Waste Collection :
-
Contact Environmental Health and Safety (EHS) :
-
Your institution's EHS office is the primary resource for chemical waste disposal.
-
Provide them with all available information about the substance, including its name (this compound), any known properties, and the quantity to be disposed of.
-
Follow their specific instructions for packaging, labeling, and pickup.
-
-
Documentation :
-
Maintain a record of the waste, including the date it was designated for disposal and the amount.
-
Affix any required hazardous waste tags or labels provided by your EHS office.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
In all situations involving chemical waste, the guiding principle is to prevent harm to individuals and the environment. When in doubt, always consult with your institution's safety professionals.
References
Essential Safety and Handling Guide for NSC 42834 (JAK2 Inhibitor V, Z3)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of NSC 42834, also identified as JAK2 Inhibitor V, Z3 (CAS No. 195371-52-9). The following protocols are designed to ensure the safety of all personnel and to provide clear, actionable steps for the operational use and disposal of this compound. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure and contamination.
| Control Type | Specification | Purpose |
| Ventilation | Use in a well-ventilated area. | Minimizes inhalation of dust or aerosols. |
| Provide appropriate exhaust ventilation where dust may form. | ||
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | ||
| Hand Protection | Chemically resistant, impervious gloves. | Prevents skin contact. |
| Inspect gloves prior to use and use proper glove removal technique. | ||
| Recommended materials include nitrile, butyl, or PVC for incidental contact. | ||
| Body Protection | Laboratory coat or long-sleeved clothing. | Protects skin from accidental contact. |
| Respiratory Protection | Not required under normal conditions of use. | |
| If dust formation is likely, wear a NIOSH-approved respirator. |
Operational and Handling Protocols
Adherence to these procedural steps will ensure the safe handling and integrity of this compound within the laboratory setting.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C.
Handling and Use:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Emergency and Disposal Plans
A clear plan for emergencies and disposal is critical for laboratory safety and compliance.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water as a precaution.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel from the spill area.
-
Don appropriate PPE , including gloves, eye protection, and a lab coat.
-
Contain the spill using absorbent materials like vermiculite or sand.
-
Clean up the spill by carefully sweeping or picking up the absorbed material. Avoid creating dust.
-
Place the waste in a sealed, labeled container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
Disposal Plan: this compound is not classified as a hazardous waste. However, disposal must be in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Solid Waste:
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of as solid, non-hazardous laboratory waste. This may involve placing it directly into a designated dumpster for laboratory waste, but do not place it in general laboratory trash cans that are handled by custodial staff[1].
-
-
Empty Containers:
-
Thoroughly empty the container.
-
Rinse the container with a suitable solvent. The first rinse of a container that held a hazardous chemical must be collected as hazardous waste; while this compound is not classified as hazardous, it is good practice to collect the initial rinse for chemical waste disposal to avoid any ambiguity[2].
-
Deface or remove the label before disposing of the container in the regular trash or recycling, in accordance with institutional policies[1][2].
-
-
Liquid Solutions (if applicable):
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
